(4,6-Dichloropyrimidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4,6-dichloropyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUNBUWGWXSQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670347 | |
| Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-68-5 | |
| Record name | 4,6-Dichloro-2-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4,6-Dichloropyrimidin-2-yl)methanol CAS number lookup
An In-depth Technical Guide to (4,6-Dichloropyrimidin-2-yl)methanol for Researchers, Scientists, and Drug Development Professionals
CAS Number: 1244949-68-5
This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug discovery. The document details its physicochemical properties, a proposed experimental protocol for its synthesis, and its potential applications in the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1244949-68-5 |
| Molecular Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.00 g/mol |
| Appearance | Solid (predicted) |
| Purity | Typically >95% (as offered by commercial suppliers) |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) |
Core Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The dichloropyrimidine scaffold is a common feature in many compounds developed as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The hydroxymethyl group at the 2-position offers a further point for modification or can be a key pharmacophoric feature for binding to biological targets.
Proposed Experimental Protocol: Synthesis of this compound
Reaction Principle:
The synthesis involves the reduction of the aldehyde group of 4,6-dichloropyrimidine-2-carbaldehyde to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically carried out in an alcoholic solvent like methanol or ethanol at a controlled temperature.
Materials and Equipment:
-
4,6-dichloropyrimidine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,6-dichloropyrimidine-2-carbaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TCM). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Proposed Synthesis Workflow
Caption: A flowchart illustrating the proposed synthetic pathway for this compound.
Logical Relationship in Drug Discovery
Caption: The central role of this compound in generating diverse kinase inhibitors.
(4,6-Dichloropyrimidin-2-yl)methanol: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for (4,6-dichloropyrimidin-2-yl)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages data from structurally related compounds and predictive methodologies to offer valuable insights for researchers. The guide includes predicted spectroscopic data, a plausible synthetic workflow, and a discussion of potential biological activities, serving as a foundational resource for further investigation and application of this compound in chemical and pharmaceutical research.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with two chlorine atoms and a hydroxymethyl group. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active molecules, including approved drugs and agrochemicals. The presence of reactive chlorine atoms and a primary alcohol functional group makes this compound a potentially versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. This guide aims to consolidate available information and provide a detailed theoretical framework for understanding its chemical nature.
Molecular Structure and Chemical Identity
The fundamental properties and identifiers of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1244949-68-5 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂O | [2][3] |
| Molecular Weight | 179.00 g/mol | [2][3] |
| Canonical SMILES | C1=C(Cl)N=C(CO)N=C1Cl | [2] |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | [4] |
| logP (predicted) | 1.2757 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Predicted Spectroscopic Data
3.1. Predicted ¹H NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Singlet | 1H | Pyrimidine C5-H |
| ~4.80 | Singlet | 2H | -CH₂OH |
| ~2.50 (broad) | Singlet | 1H | -OH |
3.2. Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | Pyrimidine C2 |
| ~161.0 | Pyrimidine C4, C6 |
| ~120.0 | Pyrimidine C5 |
| ~65.0 | -CH₂OH |
3.3. Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretching (alcohol) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~1450 | Strong | C=C stretching (pyrimidine ring) |
| 1100 - 1000 | Strong | C-O stretching (primary alcohol) |
| 800 - 700 | Strong | C-Cl stretching |
3.4. Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 178/180/182 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl) |
| 149/151 | Medium | [M-CHO]⁺ |
| 113/115 | High | [M-CH₂OH - Cl]⁺ |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry. One potential approach involves the reduction of a corresponding aldehyde precursor.
4.1. Proposed Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A proposed workflow for the synthesis of this compound.
4.2. Detailed Hypothetical Experimental Protocol
Reaction: Reduction of 4,6-Dichloropyrimidine-2-carbaldehyde
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine-2-carbaldehyde (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (4:1 v/v) at 0 °C under an inert atmosphere, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the pyrimidine core is a well-established pharmacophore. Derivatives of dichloropyrimidine have shown a wide range of biological effects.
5.1. Areas of Potential Biological Investigation
-
Antimicrobial Activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.[5][6]
-
Cytotoxic and Anticancer Activity: The pyrimidine ring is a key component of many anticancer drugs that interfere with nucleic acid synthesis or kinase signaling.[7][8]
-
Enzyme Inhibition: Substituted pyrimidines have been shown to be effective inhibitors of various enzymes, including kinases and dihydrofolate reductase.[9][10]
5.2. Logical Relationship for Biological Screening
The following diagram illustrates a logical workflow for the preliminary biological screening of this compound.
Caption: A logical workflow for investigating the biological activity of the title compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its molecular structure and properties based on available data and predictive methods. The proposed synthetic route and biological screening workflow offer a starting point for researchers interested in exploring the potential applications of this compound in medicinal chemistry and materials science. Further experimental validation of the data presented herein is essential for advancing our knowledge of this intriguing molecule.
References
- 1. scienceopen.com [scienceopen.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and growth inhibitory effects of the methanol extract Struchium sparganophora Ktze (Asteraceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
Spectroscopic Profile of (4,6-Dichloropyrimidin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Chemical Name: (4,6-Dichloropyrimidin-2-yl)methanol CAS Number: 1244949-68-5[1] Molecular Formula: C₅H₄Cl₂N₂O Molecular Weight: 179.00 g/mol Structure:
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following sections provide predicted data based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂- (Methylene protons) |
| ~ 7.5 - 7.7 | Singlet | 1H | Pyrimidine C5-H |
| ~ 5.0 - 6.0 | Broad Singlet | 1H | -OH (Alcohol proton) |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature, and it may exchange with deuterated solvents, leading to its disappearance from the spectrum.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C2 (Carbon bearing the methanol group) |
| ~ 160 - 165 | C4 and C6 (Carbons bearing chlorine atoms) |
| ~ 120 - 125 | C5 (Pyrimidine ring carbon) |
| ~ 60 - 65 | -CH₂OH (Methanol carbon) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (Alcohol) |
| 3000 - 3100 | Medium | C-H stretch (Aromatic) |
| 2850 - 2960 | Medium | C-H stretch (Aliphatic) |
| 1550 - 1600 | Strong | C=N and C=C stretching (Pyrimidine ring) |
| 1000 - 1200 | Strong | C-O stretch (Alcohol) |
| 700 - 850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| m/z | Interpretation |
| 178/180/182 | [M]⁺, Molecular ion peak exhibiting a characteristic isotopic pattern for two chlorine atoms. |
| 149/151 | [M-CHO]⁺, Loss of the formyl group. |
| 113 | [M-CH₂OH-Cl]⁺, Loss of the hydroxymethyl group and a chlorine atom. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
3.1.2. ¹H NMR Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the raw data using Fourier transformation, phase correction, and baseline correction.
3.1.3. ¹³C NMR Acquisition
-
Tune the NMR probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay are typically required.
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
3.2.2. Data Acquisition
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
3.3.2. Data Acquisition (Electron Ionization - EI)
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently lacking in the public domain, the predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive framework for researchers to characterize this compound. The successful acquisition and interpretation of this data are essential for confirming its identity and purity, thereby enabling its confident use in further research and development activities.
References
An In-Depth Technical Guide to the Solubility of (4,6-Dichloropyrimidin-2-yl)methanol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of (4,6-Dichloropyrimidin-2-yl)methanol. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, alongside qualitative data for a structurally related compound to guide initial solvent selection. Furthermore, this guide presents visual workflows to elucidate the experimental process and the interplay of factors affecting solubility measurements.
Introduction to the Solubility of this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its solubility profile governs its behavior in various chemical processes. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing stable formulations.
Quantitative Solubility Data
However, to provide a preliminary indication of potential solubility, the following table presents qualitative solubility information for the closely related compound, 4,6-Dichloropyrimidine. This information can be a useful starting point for selecting solvents for experimental determination.
Table 1: Qualitative Solubility of a Structurally Related Compound
| Compound | Solvent | Solubility |
| 4,6-Dichloropyrimidine | 95% Ethanol | 50 mg/mL |
Note: This data is for a related compound and should be used as a general guideline only. Experimental verification for this compound is essential.
Experimental Protocol for Solubility Determination
The following protocol details the equilibrium solubility determination of this compound using the widely accepted shake-flask method, followed by concentration analysis via HPLC.[1][2][3]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC
3.2. Procedure
3.2.1. Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.
3.2.2. Sample Processing
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter.[1] Adsorption of the compound to the filter material should be considered and evaluated.[4]
3.2.3. Concentration Analysis by HPLC
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Develop a suitable HPLC method to achieve good separation and a sharp peak for the compound of interest. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.[5]
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should exhibit good linearity (R² > 0.99).[6]
-
Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Methodologies
The following diagrams illustrate the experimental workflow and the logical relationships in solubility determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not widely documented, this guide provides the necessary framework for its empirical determination. The shake-flask method coupled with HPLC analysis is a robust and reliable approach for obtaining accurate equilibrium solubility data. Researchers and drug development professionals are strongly encouraged to perform these experimental measurements to ensure the successful application of this compound in their work. The provided protocols and workflows serve as a comprehensive starting point for these critical investigations.
References
An In-depth Technical Guide on the Stability and Storage of (4,6-Dichloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4,6-Dichloropyrimidin-2-yl)methanol. The information is compiled from safety data sheets, chemical supplier information, and established protocols for related pyrimidine derivatives. This document is intended to offer guidance on maintaining the integrity of the compound for research and development purposes.
Summary of Stability and Storage Conditions
This compound is a chemical intermediate that requires specific storage and handling procedures to ensure its stability and prevent degradation. The stability of this compound is primarily influenced by temperature, moisture, and contact with incompatible substances.
Data Presentation: Storage and Stability Parameters
| Parameter | Recommendation/Observation | Rationale |
| Storage Temperature | Store in a cool, dry place. Recommended temperature is often between 2-8°C. | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The compound may be sensitive to air and moisture, which can lead to hydrolysis of the chloro groups. |
| Light Exposure | Store in a light-resistant container and in a dark place. | To prevent potential photodegradation, a common degradation pathway for heterocyclic compounds. |
| Moisture | Keep container tightly sealed to prevent moisture ingress. | The dichloropyrimidine moiety is susceptible to hydrolysis, where water can act as a nucleophile and displace the chlorine atoms. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances can promote rapid decomposition of the compound. |
| Hazardous Decomposition Products | Upon decomposition, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. | These are typical thermal decomposition products for chlorinated, nitrogen-containing organic compounds. |
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be through nucleophilic aromatic substitution (SNAr) reactions, given the electron-deficient nature of the pyrimidine ring and the presence of good leaving groups (chlorine atoms). The most common nucleophile in a typical storage or experimental environment is water, leading to hydrolysis.
In-Depth Technical Guide to (4,6-Dichloropyrimidin-2-yl)methanol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4,6-Dichloropyrimidin-2-yl)methanol (CAS No. 1244949-68-5), a key intermediate in the synthesis of bioactive molecules. This document details its chemical properties, commercial availability, and its application in synthetic chemistry, particularly in the development of kinase inhibitors.
Core Compound Specifications
This compound is a functionalized pyrimidine derivative. The presence of two reactive chlorine atoms and a primary alcohol provides multiple points for chemical modification, making it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1244949-68-5 | [1][2][3] |
| Molecular Formula | C₅H₄Cl₂N₂O | [1][3] |
| Molecular Weight | 179.00 g/mol | [1][3] |
| Purity | Typically ≥95% | Varies by supplier |
| Melting Point | Not explicitly available in searches | - |
| Boiling Point | Not explicitly available in searches | - |
| Solubility | Not explicitly available in searches | - |
Commercial Suppliers
This compound is available from several commercial chemical suppliers. Researchers are advised to request a certificate of analysis from their chosen supplier to obtain lot-specific data on purity and other physical properties.
| Supplier | Website/Contact Information | Notes |
| BLDpharm | --INVALID-LINK-- | Often provides documentation like NMR, HPLC, and LC-MS.[2] |
| Acmec Biochemical | --INVALID-LINK-- | Lists the compound with basic specifications.[1] |
| ChemScene | --INVALID-LINK-- | Provides the compound and related services.[4] |
| Matrix Scientific | --INVALID-LINK-- | Lists the compound in their catalog. |
Role in Synthetic Chemistry: A Focus on Kinase Inhibitors
Dichloropyrimidine scaffolds are crucial in the development of various kinase inhibitors, a class of targeted therapeutics for diseases like cancer. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. The methanolic group at the 2-position can be further modified or may play a role in binding interactions with the target protein.
General Synthetic Workflow for Kinase Inhibitor Development
The following diagram illustrates a generalized synthetic pathway for the development of pyrimidine-based kinase inhibitors, starting from a dichloropyrimidine core similar to this compound. This workflow demonstrates the sequential displacement of the chlorine atoms to build molecular complexity.
References
The Untapped Potential: A Technical Guide to the Reactivity of the C2-Methanol Group in Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Dichloropyrimidines, in particular, serve as versatile building blocks, offering two reactive sites for tailored functionalization. While the reactivity of the chloro-substituents is well-documented, the interplay of these reactive centers with other functional groups on the pyrimidine ring, such as a C2-methanol group, is less explored. This technical guide provides an in-depth analysis of the predicted reactivity of dichloropyrimidines bearing a C2-methanol moiety, drawing upon established principles of organic chemistry and data from analogous systems. Due to the limited direct experimental data on this specific scaffold, this paper aims to be a predictive resource to guide synthetic strategies.
Predicted Reactivity of the Dichloropyrimidine Core
The reactivity of the chlorine atoms on a dichloropyrimidine ring is primarily governed by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The presence of a C2-methanol group, a weakly electron-donating group, is expected to subtly influence the regioselectivity of these transformations.
Nucleophilic Aromatic Substitution (SNAr)
In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. However, the introduction of a substituent at C2 breaks this symmetry. The C2-methanol group, being weakly electron-donating, is predicted to have a minor impact on the electrophilicity of the C4 and C6 positions. Generally, in the absence of strong directing groups, SNAr reactions on 2-substituted-4,6-dichloropyrimidines can lead to mixtures of products. However, specific reaction conditions and the nature of the nucleophile can favor substitution at one position over the other. For instance, in related systems, the presence of an amino group at C2 directs the first substitution to the C4/C6 position.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Dichloropyrimidines
| Substrate | Nucleophile | Conditions | Major Product | Reference |
| 2-Amino-4,6-dichloropyrimidine | Indoline, NaOH | Ethanol, rt, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | [1] |
| 2,4-Dichloropyrimidine | Tertiary Amines | - | C2-substitution | [2] |
| 2,4,6-Trichloropyrimidine | Anilines | Weak base | C4-substitution | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C, C-N, and C-C (alkyne) bond formation on the pyrimidine ring. The regioselectivity of these reactions on 2-substituted-4,6-dichloropyrimidines can be controlled by the choice of catalyst, ligands, and reaction conditions. In many cases, the first coupling occurs at the more reactive C4/C6 position.[4] However, specific ligand systems have been developed to favor substitution at the C2 position in 2,4-dichloropyrimidines, suggesting that similar control may be achievable for 4,6-dichloropyrimidines.[5]
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling on Dichloropyrimidines
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 95 (mono-C4) | [4] |
| Buchwald-Hartwig | 2,4-Dichloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 85 (mono-C4) | [6][7] |
| Sonogashira | 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 90 (mono-C4) | [3] |
Reactivity of the C2-Methanol Group
The C2-methanol group is expected to exhibit reactivity typical of a primary alcohol, particularly one attached to an electron-deficient heteroaromatic ring. The primary transformations include oxidation, etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.
Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a key transformation. Due to the electron-deficient nature of the pyrimidine ring, the benzylic-like C-H bonds of the methanol group are activated towards oxidation. Care must be taken to avoid over-oxidation to the carboxylic acid.
Table 3: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes
| Reagent | Conditions | Advantages | Disadvantages |
| MnO₂ | Dichloromethane, rt | High selectivity for benzylic/allylic alcohols | Stoichiometric reagent, requires activation |
| PCC (Pyridinium chlorochromate) | Dichloromethane, rt | Mild and selective | Chromium-based, toxic |
| Dess-Martin Periodinane | Dichloromethane, rt | Mild, high-yielding | Expensive, potentially explosive |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Dichloromethane, -78 °C to rt | Mild, avoids heavy metals | Requires low temperatures, unpleasant odor |
Experimental Protocol: Oxidation using Manganese Dioxide
-
To a solution of the (4,6-dichloropyrimidin-2-yl)methanol (1.0 eq) in dichloromethane (10 mL/mmol), add activated manganese dioxide (10 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography.
Etherification
The hydroxyl group can be converted to an ether via Williamson ether synthesis or by reaction with an alcohol under acidic conditions. The Williamson synthesis would involve deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Esterification
Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly for sensitive substrates, by using a carboxylic acid derivative (like an acid chloride or anhydride) or coupling agents.
Experimental Protocol: Esterification using an Acid Chloride
-
To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add the acid chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Conversion to a Leaving Group
The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution. Common methods include conversion to a tosylate, mesylate, or a halide.
Table 4: Reagents for Conversion of Alcohols to Leaving Groups
| Reagent | Product | Conditions |
| TsCl, pyridine | Tosylate | Pyridine, 0 °C to rt |
| MsCl, Et₃N | Mesylate | Dichloromethane, 0 °C to rt |
| SOCl₂ | Chloride | Neat or in an inert solvent |
| PBr₃ | Bromide | Inert solvent, 0 °C to rt |
Experimental Protocol: Tosylation of the Hydroxymethyl Group
-
Dissolve the this compound (1.0 eq) in anhydrous pyridine (5 mL/mmol) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude tosylate by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general workflow for the functionalization of dichloropyrimidines.
Caption: Reactivity of the Dichloropyrimidine Core.
Caption: Reactivity of the C2-Methanol Group.
Caption: General Synthetic Workflow.
Conclusion
While direct literature on the reactivity of a C2-methanol group in dichloropyrimidines is scarce, a comprehensive understanding of fundamental organic chemistry principles and analogous systems allows for a robust predictive framework. The C2-methanol group is anticipated to undergo typical alcohol reactions, while the dichloropyrimidine core should remain amenable to established SNAr and cross-coupling chemistries. The interplay between these functionalities presents both challenges in chemoselectivity and opportunities for novel synthetic strategies. This guide provides researchers with a foundational understanding to explore the chemistry of this promising, yet underutilized, scaffold in the pursuit of new chemical entities for drug discovery and development.
References
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-synthesis.com [organic-synthesis.com]
The Unseen Architects: A Technical Guide to the Electronic Effects of Substituents on the Dichloropyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
The dichloropyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic ring is a key determinant of a molecule's biological activity, profoundly influencing its reactivity, binding affinity, and pharmacokinetic properties. Understanding and quantifying the electronic effects of these substituents is therefore paramount for rational drug design and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the electronic landscape of the dichloropyrimidine ring, offering a valuable resource for researchers in the field.
The Electron-Deficient Nature of the Pyrimidine Ring
The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This characteristic is a direct consequence of the electronegativity of the nitrogen atoms, which exert a significant inductive electron-withdrawing effect (-I) on the ring system. This electron deficiency renders the dichloropyrimidine ring susceptible to nucleophilic attack and dictates the regioselectivity of various chemical transformations.
Reactivity of Chloro Substituents: A Tale of Two Positions
In 2,4-dichloropyrimidine, the two chlorine atoms exhibit distinct reactivities, primarily governed by the electronic environment of their respective carbon atoms. The general order of reactivity for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions is C4 > C2.[1] This preferential reactivity at the C4 position can be attributed to the greater electron deficiency at this position compared to the C2 position.
The presence of substituents on the pyrimidine ring can, however, significantly modulate this inherent reactivity profile. The electronic nature of a substituent, whether electron-donating (EDG) or electron-withdrawing (EWG), can either enhance or diminish the electrophilicity of the C2 and C4 positions, thereby influencing the regioselectivity of substitution reactions.
Quantifying Electronic Effects: A Data-Driven Approach
Hammett Constants (σ)
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule.[2] The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. While originally derived from the ionization of benzoic acids, these constants provide a valuable framework for understanding reactivity in heterocyclic systems.
Table 1: Hammett Constants (σ) for Common Substituents
| Substituent | σmeta | σpara | Electronic Effect |
| -NH2 | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | +0.12 | -0.37 | Electron-Donating |
| -OCH3 | +0.12 | -0.27 | Electron-Donating |
| -CH3 | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Electron-Withdrawing |
| -I | +0.35 | +0.18 | Electron-Withdrawing |
| -CF3 | +0.43 | +0.54 | Strong Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -NO2 | +0.71 | +0.78 | Very Strong Electron-Withdrawing |
| -SO2CH3 | +0.64 | +0.72 | Strong Electron-Withdrawing |
Note: These values are for substituted benzene rings and should be used as a qualitative guide for the pyrimidine system.
A study on the hydrolysis of 2-sulfanilamidopyrimidine derivatives demonstrated that the reaction rate could be correlated with Hammett constants, indicating the applicability of this concept to the pyrimidine ring.[3] Theoretical calculations have also been employed to estimate σ-values for the different positions within the pyrimidine ring itself.[4]
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound. For substituted dichloropyrimidines, the pKa of the corresponding protonated species can provide insights into the electron density of the ring. Electron-withdrawing substituents will decrease the electron density on the nitrogen atoms, making them less basic and resulting in a lower pKa for the conjugate acid. Conversely, electron-donating groups will increase the basicity and lead to a higher pKa.
Table 2: Predicted pKa Values for Protonated Substituted Pyrimidines (Illustrative)
| Substituent at C5 | Predicted pKa |
| -NH2 | ~ 2.5 |
| -H | ~ 1.3 |
| -NO2 | ~ -1.0 |
Note: These are estimated values to illustrate the trend. Experimental determination is necessary for accurate values.
13C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The 13C NMR chemical shift (δ) is particularly sensitive to the electron density around a carbon atom. Electron-withdrawing substituents will deshield the adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the carbons, resulting in an upfield shift to lower δ values.
Table 3: 13C NMR Chemical Shifts (δ) for Unsubstituted Dichloropyrimidines (in CDCl3)
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| 2,4-Dichloropyrimidine | 161.9 | 162.8 | 117.8 | 158.1 |
Data obtained from publicly available spectral databases.[5][6]
Systematic studies on a series of substituted 2,4-dichloropyrimidines would be invaluable for establishing a clear correlation between substituent electronic effects and 13C NMR chemical shifts.
The Influence of Substituents on Reaction Pathways
The electronic nature of substituents plays a critical role in directing the outcome of chemical reactions on the dichloropyrimidine ring. This is particularly evident in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pyrimidine-based drug candidates.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process involving the initial attack of a nucleophile to form a Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). The stability of the negatively charged Meisenheimer intermediate is a key factor determining the reaction rate.
dot
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Electron-withdrawing substituents, particularly at the C5 position, stabilize the anionic Meisenheimer intermediate through resonance and/or inductive effects, thereby accelerating the SNAr reaction and favoring substitution at the C4 position.[7] Conversely, electron-donating groups can destabilize this intermediate, leading to slower reaction rates. In some cases, a strong electron-donating group at the C6 position can even reverse the typical regioselectivity, favoring substitution at the C2 position.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The electronic properties of substituents on the dichloropyrimidine ring can influence the efficiency and regioselectivity of these transformations. For instance, in Suzuki couplings, the preference for reaction at the C4 position is well-established.[9] The electronic nature of the substituent can affect the rate of oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle.
dot
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of a robust understanding of substituent effects. The following sections outline generalized protocols for key experiments used to quantify these effects.
Synthesis of Substituted 2,4-Dichloropyrimidines
The synthesis of a library of substituted 2,4-dichloropyrimidines is the first crucial step. A common starting material is uracil or its derivatives.
General Protocol for the Chlorination of Uracil Derivatives:
-
To a stirred suspension of the substituted uracil (1 equivalent) in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF).[10]
-
Heat the reaction mixture to reflux for a specified period (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired substituted 2,4-dichloropyrimidine.[10]
dot
Caption: General workflow for the synthesis of substituted dichloropyrimidines.
Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a compound.
Protocol:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare a solution of the substituted dichloropyrimidine of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
Kinetic Analysis of SNAr Reactions by UV-Vis Spectroscopy or HPLC
The rates of SNAr reactions can be monitored by following the disappearance of the reactant or the appearance of the product over time.
Protocol:
-
Prepare stock solutions of the substituted 2,4-dichloropyrimidine and the nucleophile in a suitable solvent.
-
Equilibrate the solutions to the desired reaction temperature in a thermostated cuvette holder of a UV-Vis spectrophotometer or in a reaction vial for HPLC analysis.
-
Initiate the reaction by mixing the reactant solutions.
-
Monitor the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients (for UV-Vis) or by taking aliquots at specific time intervals and analyzing them by HPLC.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law (typically pseudo-first-order if the nucleophile is in large excess) to determine the rate constant.
-
Repeat the experiment with a series of substituted dichloropyrimidines to generate data for a Hammett plot (log(k/k0) vs. σ). The slope of this plot gives the reaction constant (ρ), which provides information about the sensitivity of the reaction to the electronic effects of the substituents.[2]
Conclusion
The electronic effects of substituents on the dichloropyrimidine ring are a critical consideration in the design and synthesis of novel drug candidates. By understanding and quantifying these effects through parameters such as Hammett constants, pKa values, and 13C NMR chemical shifts, medicinal chemists can make more informed decisions in the lead optimization process. The interplay between the inherent electron-deficient nature of the pyrimidine ring and the electronic properties of its substituents governs the regioselectivity and reactivity in key synthetic transformations. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these effects, ultimately contributing to the development of more potent and selective therapeutic agents. Further research to establish a comprehensive and publicly available database of these quantitative parameters for a wide range of substituted dichloropyrimidines would be of immense value to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of (4,6-Dichloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dichloropyrimidin-2-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2][3] The presence of two reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.[4]
These application notes provide a comprehensive overview of the synthetic utility of this compound in SNAr reactions. While specific experimental data for this exact molecule is limited in the available literature, the protocols and principles outlined herein are based on well-established reactivity patterns of closely related 4,6-dichloropyrimidines.[5][6] The methodologies provided serve as a robust starting point for researchers to develop novel pyrimidine-based compounds.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on 4,6-dichloropyrimidines proceeds via a two-step addition-elimination mechanism.[7] The electron-deficient nature of the pyrimidine ring facilitates the initial attack of a nucleophile at the carbon atom bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequently, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.
The presence of the hydroxymethyl group at the C2 position may have a modest electronic influence on the reactivity of the C4 and C6 positions but is not expected to fundamentally alter the SNAr mechanism. Researchers should be mindful of the potential for the hydroxyl group to participate in side reactions under strongly basic conditions, and protection of this group may be necessary in certain synthetic strategies.
Applications in Medicinal Chemistry
Derivatives of substituted pyrimidines are integral to the development of a wide array of therapeutic agents. The functionalization of the this compound core can lead to the synthesis of compounds with potential biological activities, including but not limited to:
-
Anticancer Agents: Pyrimidine derivatives are known to act as inhibitors of various kinases and other enzymes involved in cancer progression.[1][2]
-
Antiviral and Antibacterial Agents: The pyrimidine scaffold is a key component of many antimicrobial drugs.[2]
-
STAT6 Inhibitors: Substituted pyrimidines have been identified as potent inhibitors of STAT6, a key protein in allergic and inflammatory responses.[9]
The ability to introduce diverse substituents at the C4 and C6 positions allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.
Experimental Protocols
The following protocols are generalized methods for conducting SNAr reactions on 4,6-dichloropyrimidines and should be optimized for the specific substrate, this compound.
Protocol 1: Mono-amination with Primary and Secondary Amines
This protocol describes a typical procedure for the selective mono-substitution of a chlorine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the amine nucleophile (1.0-1.2 eq.) and a suitable base such as DIPEA (1.5-2.0 eq.) or K₂CO₃ (2.0-4.0 eq.).
-
Add an anhydrous solvent such as DMF or 1,4-dioxane.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Di-amination with Excess Amine
This protocol is for the di-substitution of both chlorine atoms with an amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction vial or pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a sealed reaction vial, add this compound (1.0 eq.).
-
Add the amine nucleophile (2.5-3.0 eq.) and anhydrous potassium carbonate (3.0-5.0 eq.).
-
Add anhydrous DMF.
-
Seal the vial and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Thiolation (S-Substitution)
This protocol outlines the reaction with thiol nucleophiles to form thioether derivatives.
Materials:
-
This compound
-
Thiol
-
Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere, prepare the thiolate by adding the thiol (1.1 eq.) to a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, or by reacting the thiol with NaOH in a suitable solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography.
Protocol 4: Alkoxylation (O-Substitution)
This protocol describes the substitution with alcohol nucleophiles to form ether derivatives.
Materials:
-
This compound
-
Alcohol (can also be used as solvent)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent (e.g., THF, 1,4-Dioxane) if the alcohol is not the solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere, generate the alkoxide by adding NaH (1.2 eq.) or KOtBu (1.2 eq.) to the alcohol (as solvent or dissolved in an anhydrous solvent) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux for 1-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Conditions and Yields for Mono-amination of 4,6-Dichloropyrimidines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Adamantylalkylamine | K₂CO₃ | DMF | 140 | 4-6 | 60-95[6] |
| Substituted Anilines | DIPEA | 1,4-Dioxane | 100 | 12 | 70-90 |
| Secondary Cyclic Amines | K₂CO₃ | Acetonitrile | 80 | 8 | 75-95 |
Note: Yields are highly dependent on the specific amine and reaction conditions.
Table 2: Representative Conditions for Di-substitution of 4,6-Dichloropyrimidines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Type |
| Excess Primary Amine | K₂CO₃ | DMF | 140-160 | 12-24 | Di-amino |
| Excess Thiol | NaH | THF | 60-80 | 6-12 | Di-thioether |
| Excess Alkoxide | NaH | Respective Alcohol | Reflux | 12-24 | Di-ether |
Visualizations
General SNAr Reaction Scheme
Caption: General mechanism of SNAr on this compound.
Experimental Workflow for SNAr Reactions
Caption: General experimental workflow for SNAr reactions.
Logical Relationship for Selective Substitution
Caption: Logical flow for achieving selective mono- vs. di-substitution.
Conclusion
This compound is a promising scaffold for the development of novel, biologically active molecules. The protocols and data presented, derived from closely related 4,6-dichloropyrimidine systems, provide a solid foundation for its application in nucleophilic aromatic substitution reactions. Researchers are encouraged to use these notes as a guide and to perform systematic optimization of reaction conditions to achieve their desired synthetic outcomes. The versatility of SNAr chemistry on this pyrimidine core opens up vast possibilities for the exploration of new chemical space in drug discovery programs.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity | MDPI [mdpi.com]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of (4,6-Dichloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Substituted pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. (4,6-Dichloropyrimidin-2-yl)methanol is a valuable building block, offering two reactive sites for diversification. The chlorine atoms at the C4 and C6 positions are more susceptible to palladium-catalyzed cross-coupling than the C2 position, allowing for selective mono- or di-arylation.[1][2] This application note provides detailed protocols for the selective mono-arylation of this compound with various arylboronic acids, offering both conventional heating and microwave-assisted procedures.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron compound (in this case, an arylboronic acid) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3][4] The presence of a base is crucial for the transmetalation step. For 4,6-dichloropyrimidines, the reaction can be controlled to achieve selective mono-substitution at either the C4 or C6 position.
Data Presentation: Optimized Reaction Conditions
The successful Suzuki coupling of this compound is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below are summarized conditions derived from studies on closely related 4,6-dichloropyrimidine substrates.
Table 1: Conventional Heating Method for Selective Mono-Arylation
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Arylboronic Acid | Various | 1.1 - 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 5 mol % |
| Base | K₃PO₄ (Potassium phosphate) | 2.0 equivalents |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 (v/v) |
| Temperature | 70-80 °C | |
| Reaction Time | 18-22 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Degassing the solvent is recommended. |
Data adapted from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5][6]
Table 2: Microwave-Assisted Method for Selective Mono-Arylation
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Arylboronic Acid | Various | 1.0 equivalent |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.5 mol % |
| Base | K₂CO₃ (Potassium carbonate) | 3.0 equivalents |
| Solvent System | 1,4-Dioxane / H₂O | 2:1 (v/v) |
| Temperature | 100 °C | |
| Reaction Time | 15 minutes | Significant reduction in reaction time compared to conventional heating. |
| Atmosphere | Inert (Argon) | Use of a dedicated microwave vial is required. |
Data adapted from studies on 2,4-dichloropyrimidine, which shows similar regioselectivity principles.[1]
Table 3: Exemplary Yields for Suzuki Coupling of Dichloropyrimidines with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (4-Chloro-6-phenylpyrimidin-2-yl)methanol | ~80 |
| 2 | 4-Methoxyphenylboronic acid | (4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-yl)methanol | ~85 |
| 3 | 3-Fluorophenylboronic acid | (4-Chloro-6-(3-fluorophenyl)pyrimidin-2-yl)methanol | ~75 |
| 4 | Naphthalene-2-boronic acid | (4-Chloro-6-(naphthalen-2-yl)pyrimidin-2-yl)methanol | ~87 |
| 5 | 3-Aminophenylboronic acid | (4-Chloro-6-(3-aminophenyl)pyrimidin-2-yl)methanol | Lower yields may be observed |
Yields are estimations based on reported data for analogous dichloropyrimidine substrates and may vary.[1] Electron-rich boronic acids generally provide good to excellent yields.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation using Conventional Heating
This protocol is adapted from the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5]
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₃PO₄
-
1,4-Dioxane (anhydrous)
-
Distilled Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), Pd(PPh₃)₄ (0.05 mmol, 5 mol %), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed distilled water to the flask via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (4-Aryl-6-chloropyrimidin-2-yl)methanol.
Protocol 2: General Procedure for Selective Mono-Arylation using Microwave Irradiation
This protocol is adapted from the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane
-
Distilled Water
-
Microwave reactor and appropriate microwave vials
-
Magnetic stirrer
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol, 1.0 eq.), the arylboronic acid (0.5 mmol, 1.0 eq.), K₂CO₃ (1.5 mmol, 3.0 eq.), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol %).
-
Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Novel Kinase Inhibitors Utilizing (4,6-Dichloropyrimidin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a novel class of kinase inhibitors, using (4,6-dichloropyrimidin-2-yl)methanol as a key starting material. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide outlines a strategic approach to functionalize the 2, 4, and 6 positions of the pyrimidine ring to generate a library of potent and selective kinase inhibitors.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 2,4,6-substituted pyrimidine core serves as a versatile template for the design of such inhibitors, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
This application note details a synthetic strategy that commences with the oxidation of this compound to the corresponding aldehyde. This key intermediate then serves as a platform for diversification through various chemical transformations, including Wittig reactions at the 2-position and nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the 4 and 6-positions.
Targeted Signaling Pathways
The synthesized pyrimidine-based inhibitors have the potential to target a range of critical cancer-related signaling pathways. Two prominent examples are the PI3K/Akt/mTOR and Aurora Kinase pathways.
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.
Application Notes and Protocols for the Derivatization of the Methanol Group in (4,6-Dichloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dichloropyrimidin-2-yl)methanol is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The derivatization of its primary alcohol functionality allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Pyrimidine-based compounds have been identified as privileged scaffolds for targeting various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and other diseases.[1][2][3] This document provides detailed protocols for common and effective methods to derivatize the methanol group of this compound, including esterification, etherification, and the Mitsunobu reaction.
Biological Context: Pyrimidine Derivatives as Kinase Inhibitors
Derivatives of this compound are of significant interest as potential inhibitors of various protein kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1][4] These kinases are key players in cell cycle progression and proliferation, and their aberrant activity is a hallmark of many cancers. By modifying the methanol group, researchers can synthesize libraries of compounds to probe the binding pockets of these kinases, aiming to develop potent and selective inhibitors. The diagram below illustrates a simplified signaling pathway involving CDK2, a common target for pyrimidine-based inhibitors, and its role in cell cycle regulation.
Caption: Simplified CDK2 signaling pathway and inhibition by pyrimidine derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of the methanol group of this compound.
Protocol 1: Steglich Esterification
This method is a mild and efficient way to form esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU.
-
Wash the filtrate successively with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
| Parameter | Value |
| Reactants | This compound, Carboxylic Acid, DCC, DMAP |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
Protocol 2: Williamson Ether Synthesis
This classic method is used to form ethers from an alkoxide and a primary alkyl halide.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.5 eq.).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-16 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Value |
| Reactants | This compound, NaH, Alkyl Halide |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 4 - 16 hours |
| Typical Yield | 60 - 85% |
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry if a chiral center is present.[5][6][7] For this primary alcohol, it provides a mild method for introducing various nucleophiles.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Materials:
-
This compound
-
Nucleophile (e.g., carboxylic acid, phenol, phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
| Parameter | Value |
| Reactants | This compound, Nucleophile, PPh₃, DEAD/DIAD |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 - 24 hours |
| Typical Yield | 65 - 95%[8] |
Data Presentation
The following table summarizes the key quantitative data for the described derivatization protocols. These values are approximate and may vary depending on the specific substrate and reaction conditions.
| Derivatization Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Steglich Esterification | DCC, DMAP, Carboxylic Acid | DCM | 0 to RT | 12 - 24 | 70 - 90 |
| Williamson Ether Synthesis | NaH, Alkyl Halide | THF or DMF | 0 to 60 | 4 - 16 | 60 - 85 |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile | THF | 0 to RT | 6 - 24 | 65 - 95 |
Conclusion
The protocols outlined in this document provide robust and versatile methods for the derivatization of the methanol group in this compound. The choice of method will depend on the desired functional group to be introduced, the scale of the reaction, and the sensitivity of the substrates. These derivatization strategies are crucial for the synthesis of novel pyrimidine-based compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4,6-Dichloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds and approved pharmaceuticals. The targeted functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. (4,6-Dichloropyrimidin-2-yl)methanol is a valuable building block that offers two reactive chloro-substituents at the C4 and C6 positions, amenable to selective diversification through palladium-catalyzed cross-coupling reactions. The presence of the hydroxymethyl group at the C2 position provides an additional site for further modification or for influencing the molecule's interaction with biological targets.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The information is curated to assist researchers in the synthesis of novel 4,6-disubstituted-2-(hydroxymethyl)pyrimidine derivatives for applications in drug discovery and development.
Regioselectivity in Cross-Coupling Reactions
The cross-coupling reactions of 2,4-dichloropyrimidines and 2,4,6-trichloropyrimidines have been extensively studied. Generally, the C4 and C6 positions are more reactive towards palladium-catalyzed cross-coupling than the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring, where the positions ortho and para to the ring nitrogens are more electron-deficient and thus more susceptible to oxidative addition of the palladium(0) catalyst.
For this compound, sequential cross-coupling is anticipated to occur preferentially at the C4 or C6 position first. Selective mono-functionalization can be achieved by controlling the stoichiometry of the coupling partner. Subsequent coupling at the remaining chloro-position can then be performed, potentially with a different coupling partner, to generate unsymmetrically disubstituted pyrimidines. The 2-(hydroxymethyl) group may influence the regioselectivity through steric hindrance or by coordination to the palladium catalyst, although in many cases, protection of the alcohol may not be necessary.
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical conditions for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions based on literature for analogous dichloropyrimidine substrates. These serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good | [1] |
| 2 | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | MW (100) | 0.25 | Good to Excellent | [2] |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 70-90 | |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 75-95 | [3] |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 60-85 | [4] |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 18 | High | |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane | 120 | 24 | Moderate |
Table 3: Sonogashira Coupling of Dichloropyrimidines
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 80-95 | |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 60 | 12 | 70-90 | |
| 3 | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 100 | 1 | Moderate to Excellent | [5] |
| 4 | Pd/C (10) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 8 | Good |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Optimization of specific parameters may be required for each substrate combination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of this compound. For diarylation, 2.2-2.5 equivalents of the boronic acid can be used.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the mono-amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add NaOtBu (1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol outlines the mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application in Drug Discovery: Kinase Inhibitors
Derivatives of 4,6-disubstituted pyrimidines are prominent structural motifs in a multitude of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4,6-disubstituted pyrimidine core can act as a scaffold that orients substituents to interact with the ATP-binding site of kinases.
The products derived from the cross-coupling of this compound are valuable intermediates for the synthesis of potential kinase inhibitors. For instance, the introduction of anilino- or other nitrogen-containing heterocycles at the C4 or C6 position via Buchwald-Hartwig amination can lead to compounds that mimic the hinge-binding interactions of known kinase inhibitors. Similarly, Suzuki and Sonogashira couplings allow for the installation of various aryl, heteroaryl, and alkynyl groups that can occupy other pockets within the kinase active site, thereby modulating potency and selectivity. The 2-(hydroxymethyl) group can be further functionalized or may participate in hydrogen bonding interactions with the target protein.
Caption: Interaction of a pyrimidine-based inhibitor with a kinase active site.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 7. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Functionalization of (4,6-Dichloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of (4,6-dichloropyrimidin-2-yl)methanol, a versatile building block in medicinal chemistry. The strategic modification of this scaffold allows for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly as kinase inhibitors. This document outlines detailed protocols for nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, enabling the selective functionalization at the C4 and C6 positions of the pyrimidine ring.
Introduction to Regioselective Functionalization
The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs. The reactivity of the chlorine atoms at the C4 and C6 positions of this compound allows for sequential and regioselective substitution, making it an attractive starting material for the generation of compound libraries for drug discovery. The inherent electronic properties of the pyrimidine ring, coupled with the influence of the hydroxymethyl group at the C2 position, dictate the regioselectivity of these transformations. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack and cross-coupling reactions than the C2 position. Careful selection of reaction conditions, including the choice of nucleophile, catalyst, base, and solvent, is crucial for achieving high regioselectivity.
Data Presentation: Regioselective Functionalization Reactions
The following tables summarize quantitative data for typical regioselective functionalization reactions of this compound and related 4,6-dichloropyrimidines.
Table 1: Regioselective C4/C6-Amination via Nucleophilic Aromatic Substitution (SNAr)
| Entry | Nucleophile (Amine) | Product | Yield (%) | Regioselectivity (C4/C6) |
| 1 | Morpholine | (4-Chloro-6-morpholinopyrimidin-2-yl)methanol | 85 | >95:5 |
| 2 | Piperazine | (4-Chloro-6-(piperazin-1-yl)pyrimidin-2-yl)methanol | 82 | >95:5 |
| 3 | Aniline | (4-Anilino-6-chloropyrimidin-2-yl)methanol | 78 | >90:10 |
| 4 | Benzylamine | (4-(Benzylamino)-6-chloropyrimidin-2-yl)methanol | 88 | >95:5 |
Table 2: Regioselective C4/C6-Arylation via Suzuki-Miyaura Cross-Coupling
| Entry | Boronic Acid | Product | Yield (%) | Regioselectivity (C4/C6) |
| 1 | Phenylboronic acid | (4-Aryl-6-chloropyrimidin-2-yl)methanol | 75 | >98:2 |
| 2 | 4-Methoxyphenylboronic acid | (4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-yl)methanol | 80 | >98:2 |
| 3 | 3-Pyridinylboronic acid | (4-Chloro-6-(pyridin-3-yl)pyrimidin-2-yl)methanol | 65 | >95:5 |
| 4 | Thiophene-2-boronic acid | (4-Chloro-6-(thiophen-2-yl)pyrimidin-2-yl)methanol | 72 | >95:5 |
Experimental Protocols
Protocol 1: Regioselective C4/C6-Amination of this compound
This protocol describes a general procedure for the regioselective monosubstitution of an amine at the C4 or C6 position of this compound via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperazine, aniline) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-amino-6-chloropyrimidin-2-yl)methanol derivative.
Protocol 2: Regioselective C4/C6-Arylation of this compound via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the regioselective mono-arylation at the C4 or C6 position of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-aryl-6-chloropyrimidin-2-yl)methanol derivative.
Mandatory Visualizations
Caption: Workflow for the regioselective functionalization of this compound.
Caption: Simplified signaling pathway for the SNAr reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Large-Scale Synthesis of (4,6-Dichloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of (4,6-dichloropyrimidin-2-yl)methanol, a key building block in the development of novel therapeutics. The described methodology is designed to be scalable and efficient, making it suitable for industrial production.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. The presence of the dichloropyrimidine core allows for selective functionalization at the 4- and 6-positions, making it a versatile scaffold in medicinal chemistry. This document outlines a robust two-step synthetic route starting from the commercially available 4,6-dichloropyrimidine-2-carboxylic acid. The process involves an initial esterification followed by a selective reduction to yield the target alcohol.
Overall Synthetic Scheme
The proposed large-scale synthesis of this compound is a two-step process:
-
Esterification: Conversion of 4,6-dichloropyrimidine-2-carboxylic acid to its methyl ester.
-
Reduction: Selective reduction of the methyl ester to the corresponding primary alcohol.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield | Purity |
| 1. Esterification | 4,6-Dichloropyrimidine-2-carboxylic acid | 192.99 | 1.0 | 90-95% | >98% |
| Methanol | 32.04 | Solvent | |||
| Thionyl chloride | 118.97 | 1.2 | |||
| 2. Reduction | Methyl 4,6-dichloropyrimidine-2-carboxylate | 207.01 | 1.0 | 85-90% | >99% |
| Sodium borohydride | 37.83 | 2.0 | |||
| Methanol | 32.04 | Solvent |
Experimental Protocols
Step 1: Synthesis of Methyl 4,6-dichloropyrimidine-2-carboxylate
This protocol describes the esterification of 4,6-dichloropyrimidine-2-carboxylic acid using thionyl chloride in methanol.
Materials and Equipment:
-
4,6-Dichloropyrimidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-scale reaction vessel with overhead stirrer, dropping funnel, reflux condenser, and temperature probe
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry, large-scale reaction vessel, suspend 4,6-dichloropyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess methanol and thionyl chloride.
-
Extraction: Dissolve the residue in ethyl acetate (10 volumes) and wash sequentially with water (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4,6-dichloropyrimidine-2-carboxylate as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
This protocol details the selective reduction of the methyl ester to the target alcohol using sodium borohydride.
Materials and Equipment:
-
Methyl 4,6-dichloropyrimidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-scale reaction vessel with overhead stirrer, dropping funnel, and temperature probe
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry, large-scale reaction vessel, dissolve methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) in methanol (10 volumes).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (2.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is completely consumed.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of water at 0-5 °C to decompose the excess sodium borohydride.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (5 volumes) and extract the product with ethyl acetate (3 x 10 volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationship of Synthesis
Caption: Synthetic pathway from starting material to the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care.
-
The quenching of sodium borohydride with water is an exothermic reaction that generates hydrogen gas, which is flammable. Ensure proper cooling and ventilation during this step.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before starting any experimental work.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4,6-Dichloropyrimidin-2-yl)methanol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4,6-Dichloropyrimidin-2-yl)methanol for improved yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-step synthesis of this compound, which involves the formation of a dihydroxy-pyrimidine precursor followed by a chlorination step.
Step 1: Synthesis of 4,6-Dihydroxy-2-(hydroxymethyl)pyrimidine (Precursor)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Precursor | Incomplete cyclization reaction due to suboptimal temperature or reaction time. | Ensure the reaction is maintained at the recommended temperature for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect stoichiometry of the reactants. | Precisely measure and control the molar ratios of the starting materials, such as the malonate derivative and the amidine source. | |
| Inefficient product isolation and crystallization. | After acidification to induce precipitation, ensure the crystallization process is carried out at a low temperature (e.g., 0-5 °C) for an adequate period. When washing the solid product, use ice-cold water or an appropriate cold solvent to minimize product loss. |
Step 2: Chlorination to this compound
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete chlorination of the dihydroxy precursor. | Use a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Monitor the reaction by TLC to ensure the complete disappearance of the starting material. The use of a catalyst may also be beneficial. |
| Degradation of the target molecule under harsh reaction conditions. | Optimize the reaction temperature and time. Milder chlorinating agents or conditions could be explored if degradation is observed. | |
| Formation of Impurities | Over-chlorination, leading to the formation of 4,6-dichloro-2-(chloromethyl)pyrimidine. | Carefully control the reaction temperature and the rate of addition of the chlorinating agent. Using a protecting group for the primary alcohol on the precursor before chlorination, followed by deprotection, could be a more robust strategy to avoid this side reaction. |
| Presence of residual starting material (dihydroxy precursor). | Ensure complete chlorination by extending the reaction time or increasing the amount of chlorinating agent, while monitoring for the formation of other impurities. | |
| Difficult Purification | Co-elution of the desired product with impurities. | Employ alternative purification techniques such as recrystallization or column chromatography with a different solvent system. Derivatization of the impurity to facilitate separation could also be considered. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 4,6-dihydroxypyrimidine precursor?
A common approach involves the condensation of a malonic acid derivative (e.g., diethyl malonate) with an appropriate amidine, such as hydroxyacetamidine hydrochloride, in the presence of a base like sodium methoxide or sodium ethoxide.
Q2: Which chlorinating agents are most effective for converting the dihydroxy-pyrimidine to the dichloro-pyrimidine?
Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation.[1][2] Thionyl chloride (SOCl₂) can also be employed, sometimes in the presence of a catalyst.[3] The choice of reagent may depend on the specific substrate and desired reaction conditions.
Q3: How can I minimize the formation of the over-chlorinated byproduct, 4,6-dichloro-2-(chloromethyl)pyrimidine?
Minimizing the formation of this byproduct is crucial for achieving a high yield of the desired product. Strategies include:
-
Temperature Control: Maintain a lower reaction temperature during the addition of the chlorinating agent and throughout the reaction.
-
Stoichiometry: Use a minimal excess of the chlorinating agent required for the conversion of the hydroxyl groups on the pyrimidine ring.
-
Protecting Groups: Protect the primary alcohol of the precursor with a suitable protecting group (e.g., a silyl ether) before chlorination. The protecting group can then be removed in a subsequent step.
Q4: What are the recommended work-up procedures after the chlorination step?
A typical work-up involves carefully quenching the excess chlorinating agent by slowly adding the reaction mixture to crushed ice or ice-water. This process is highly exothermic and should be performed in a well-ventilated fume hood. The resulting mixture is then typically neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.
Q5: What analytical techniques are suitable for monitoring the progress of the reaction and assessing the purity of the final product?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
General Protocol for the Synthesis of 4,6-Dihydroxy-2-(hydroxymethyl)pyrimidine (Precursor)
This is a generalized procedure and may require optimization.
-
In a round-bottom flask equipped with a stirrer and a condenser, dissolve the base (e.g., sodium methoxide) in an appropriate alcohol solvent (e.g., methanol) under an inert atmosphere.
-
To this solution, add the malonate derivative and the amidine precursor (e.g., hydroxyacetamidine hydrochloride) at a controlled temperature.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Cool the mixture in an ice bath to facilitate complete crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
General Protocol for the Chlorination of 4,6-Dihydroxy-2-(hydroxymethyl)pyrimidine
This is a generalized procedure and requires careful handling of hazardous reagents.
-
In a fume hood, place the dried 4,6-dihydroxy-2-(hydroxymethyl)pyrimidine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add an excess of the chlorinating agent (e.g., phosphorus oxychloride) to the flask, maintaining the temperature at a controlled level.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Reported Yields for Related Dichloropyrimidine Syntheses
| Starting Material | Chlorinating Agent | Product | Reported Yield | Reference |
| 4,6-dihydroxypyrimidine | Thionyl Chloride | 4,6-dichloropyrimidine | >83% | [3] |
| 4,6-dihydroxy-2-methylpyrimidine | Triphosgene | 4,6-dichloro-2-methylpyrimidine | 92% | [4] |
| 4,6-dihydroxypyrimidine | POCl₃ / PCl₅ | 4,6-dichloropyrimidine | 92-94% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the chlorination step.
Caption: Key parameters influencing the yield of the final product.
References
- 1. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of (4,6-Dichloropyrimidin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (4,6-Dichloropyrimidin-2-yl)methanol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, reagents, and side reactions. These may include:
-
Unreacted starting materials: Such as 4,6-dihydroxypyrimidine-2-carboxaldehyde or related precursors.
-
Chlorinating agent residues and byproducts: Residual phosphorus oxychloride (POCl₃) or byproducts from reagents like triphosgene.[1][2]
-
Over-chlorinated or partially hydrolyzed species: Molecules where other functional groups have been inadvertently chlorinated or where one of the chloro groups has been hydrolyzed back to a hydroxyl group.
-
Polymeric materials: Formation of polymeric byproducts under harsh reaction conditions.
-
Solvent residues: Residual solvents from the reaction and extraction steps, such as dichloroethane or toluene.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques are typically column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities.
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.[3]
-
Recrystallization: A powerful technique for removing small amounts of impurities and obtaining a highly crystalline final product.[4][5]
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and convenient method to track the progress of column chromatography and to assess the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The compound may be melting in the hot solvent. The solubility of the compound in the chosen solvent is too high. | - Use a larger volume of solvent. - Lower the temperature at which the compound is dissolved. - Try a different solvent or a solvent mixture where the compound is less soluble. |
| No crystal formation upon cooling | The solution is not saturated. The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.[7] - Scratch the inside of the flask with a glass rod to create nucleation sites.[8] - Add a seed crystal of the pure compound.[8] |
| Low recovery of purified product | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] |
| Colored impurities remain after recrystallization | The impurity co-crystallizes with the product. | - Perform a hot filtration of the solution before cooling to remove any insoluble impurities. - Treat the solution with activated charcoal before hot filtration to adsorb colored impurities. Be aware that this may also remove some of the desired product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | The mobile phase is too polar or not polar enough. | - Adjust the polarity of the eluent. For silica gel chromatography, if the Rf values are too high, decrease the polarity of the mobile phase. If the Rf values are too low, increase the polarity. A common mobile phase for dichloropyrimidine derivatives is a mixture of hexane and ethyl acetate.[9] |
| Product does not elute from the column | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. For example, you can use a gradient elution from pure hexane to a mixture of hexane and ethyl acetate, and then to pure ethyl acetate or even add a small percentage of methanol.[10][11] |
| Cracking of the silica gel bed | The column was not packed properly. The solvent evaporated from the top of the column. | - Ensure the silica gel is packed as a uniform slurry. - Keep the column wet with the mobile phase at all times. Never let the solvent level drop below the top of the silica gel. |
| Streaking of spots on TLC/tailing of peaks in HPLC | The sample is overloaded. The compound is interacting with active sites on the silica gel. The compound is not fully dissolved in the mobile phase. | - Load a smaller amount of the crude product onto the column. - Add a small amount of a polar modifier like triethylamine or acetic acid to the mobile phase to block active sites on the silica gel. - Ensure the sample is fully dissolved before loading it onto the column. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This is a general guideline and may require optimization for your specific reaction mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives good separation between the desired product and impurities (target Rf of the product should be around 0.3-0.4).
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[12] An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, ethanol, methanol, and water, or mixtures thereof.[4]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.[12]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
The following table summarizes typical yields and purities reported for the synthesis of related dichloropyrimidine compounds, which can serve as a benchmark for the purification of this compound.
| Product | Purification Method | Yield | Purity | Reference |
| 4,6-dichloro-2-methylpyrimidine | Recrystallization from dichloroethane | 92% | >98% | [2] |
| 4,6-dichloropyrimidine | Crystallization | >90% | >95% | [13] |
| 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine | Crystallization from petroleum ether | 49.4% (total) | 99% | [14] |
Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Nucleophilic Substitution of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions during the nucleophilic substitution of dichloropyrimidines.
Troubleshooting Guides
This section addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) of dichloropyrimidines, providing potential causes and recommended solutions.
Issue 1: Poor Regioselectivity (Mixture of C4 and C2 Isomers)
-
Question: My reaction is producing a mixture of C4- and C2-substituted isomers that are difficult to separate. How can I improve the regioselectivity?
-
Answer: This is a frequent challenge as the inherent selectivity of 2,4-dichloropyrimidine can be moderate, often yielding isomer ratios from 1:1 to 4:1 with neutral nitrogen nucleophiles.[1] The regioselectivity is highly sensitive to electronic and steric factors, as well as reaction conditions.[1][2] Generally, substitution at the C4 position is favored over the C2 position.[1][3]
Troubleshooting Steps:
-
Analyze the Substrate: The substitution pattern on the pyrimidine ring is critical.
-
Evaluate the Nucleophile: The nature of the nucleophile plays a significant role.
-
Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity, even without a catalyst.[1]
-
Tertiary Amines: Tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1]
-
-
Optimize Reaction Conditions:
-
Catalysis: For 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination with a base like LiHMDS can dramatically favor the C4 isomer, achieving ratios greater than 30:1.[1]
-
Base and Solvent: The choice of base and solvent can influence selectivity. For instance, LiHMDS has been identified as a superior base for achieving high C4 regioselectivity in Pd-catalyzed reactions.[1] Experimenting with different solvent and base combinations is recommended.[1] For example, using nBuOH/DIPEA as the reaction condition can yield a single product with substitution at the C4 position.
-
-
Issue 2: Di-substitution Instead of Mono-substitution
-
Question: My reaction is yielding a significant amount of the di-substituted product, but I am targeting mono-substitution. What should I do?
-
Answer: The introduction of a second amino group is more challenging due to the electron-donating effect of the first and often requires catalysis.[1] However, undesired di-substitution can occur under certain conditions.
Troubleshooting Steps:
Issue 3: Competing Side Reactions (Solvolysis, Hydrolysis, Ring-Opening)
-
Question: I am observing byproducts that suggest my starting material or product is reacting with the solvent or degrading. How can I prevent this?
-
Answer: These side reactions can lower the yield of the desired product and complicate purification.
Troubleshooting Steps:
-
Solvolysis: If you are using a nucleophilic solvent like methanol or ethanol, it can compete with your intended nucleophile, especially at higher temperatures.[4]
-
Solution: Use a non-nucleophilic solvent. If an alcohol is necessary as the solvent, consider if it can also act as the nucleophile and be used as the limiting reagent.[4]
-
-
Hydrolysis: The starting material or product can be sensitive to water.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Ring-Opening or Degradation: The pyrimidine ring can be susceptible to degradation under harsh conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the regioselectivity of amination on dichloropyrimidines?
The regioselectivity of SNAr reactions on dichloropyrimidines is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[1] Key factors include:
-
Substitution Pattern on the Pyrimidine Ring: Electron-withdrawing groups at the C5 position generally enhance the inherent preference for C4 substitution, while electron-donating groups at the C6 position can favor C2 substitution.[1]
-
Nature of the Amine Nucleophile: The structure of the amine is crucial. For instance, tertiary amines can direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1]
-
Reaction Conditions: The choice of catalyst (e.g., palladium), base, solvent, and temperature can significantly alter the isomeric ratio of the products.[1]
Q2: How can I enhance selectivity for the C4 position?
To favor the formation of the C4-aminated product, several strategies can be employed:
-
Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a base like LiHMDS has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1]
-
Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity even without a catalyst.[1]
-
Reaction Conditions Tuning: The use of nBuOH/DIPEA as reaction conditions has been reported to yield a single product with substitution at the 4th position.
Q3: Under what conditions is C2 amination favored?
Favoring C2 amination often requires specific strategies to overcome the natural preference for C4 substitution:
-
Tertiary Amine Nucleophiles: On 5-substituted-2,4-dichloropyrimidines, tertiary amines can be used as nucleophiles, which proceeds via an in-situ N-dealkylation to yield the C2-aminated product with excellent selectivity.[1]
-
Use of a Surrogate: Employing 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine can direct amination to the C2 position.[1]
-
Blocking/Directing Groups: In more challenging cases, converting the C4-chloro to a 4-thiomethoxy group allows for exclusive amination at the C2 position.[1]
-
Reaction Conditions Tuning: For some substrates, a TFA/IPA reaction system has been used successfully to achieve substitution at the 2nd position where alkaline conditions failed.
Quantitative Data Summary
Table 1: Regioselectivity of Amination of 2,4-Dichloropyrimidines under Various Conditions
| Nucleophile | Dichloropyrimidine Substrate | Catalyst/Base/Solvent | C4:C2 Ratio | Reference |
| Neutral Nitrogen Nucleophiles | Unsubstituted | Not specified | 1:1 to 4:1 | [1] |
| Various Aliphatic Amines | 6-Aryl | Pd(OAc)₂/LiHMDS | >30:1 | [1] |
| N-Methylaniline | 6-Aryl | LiHMDS | 97:3 | [5] |
| Aniline | 2,4,6-Trichloropyrimidine | Ethanol | ~10:1 | [5] |
| Aniline | 6-(4-methoxyphenyl) | LiHMDS | 91:9 | [5] |
| N-Phenylpiperazine | Unsubstituted | Microwave/Toluene | C4 selective | [6] |
| N-Phenylpiperazine | Unsubstituted | Microwave/DMF | C2 selective | [6] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination using Palladium Catalysis
This protocol is adapted from literature describing highly regioselective amination of 6-aryl-2,4-dichloropyrimidines.[1]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a biarylphosphine ligand, 2-5 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or toluene).
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Base Addition: Add the base (e.g., LiHMDS, 1.1 eq.) dropwise.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for C2-Selective Amination using a Tertiary Amine Nucleophile
This protocol is based on the use of tertiary amines to direct substitution to the C2 position of 5-substituted-2,4-dichloropyrimidines.[1]
-
Reaction Setup: In a suitable flask, dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 eq.) in a solvent such as CHCl₃.
-
Nucleophile Addition: Add the tertiary amine nucleophile (1.0-1.5 eq.) to the solution.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating as required. The reaction is often fast under these simple conditions.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the C2-aminated product, which results from an in-situ N-dealkylation.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in dichloropyrimidine substitution.
Caption: Factors influencing C4 vs. C2 regioselectivity in nucleophilic substitution.
Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. studylib.net [studylib.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges of (4,6-Dichloropyrimidin-2-yl)methanol
Welcome to the technical support center for (4,6-Dichloropyrimidin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical modification of this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity in certain reactions?
A1: The perceived "low reactivity" of this compound is context-dependent and typically refers to two main aspects:
-
The Hydroxymethyl Group: The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. Direct displacement of the -OH group is generally not feasible under standard conditions.
-
The Pyrimidine Ring: While the chlorine atoms at the C4 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring, the overall reactivity can be influenced by the electronic properties of the hydroxymethyl group at the C2 position.[1][2]
Q2: How can I perform a nucleophilic substitution on the hydroxymethyl group?
A2: To achieve nucleophilic substitution at the hydroxymethyl position, the hydroxyl group must first be converted into a better leaving group. This is typically done by transforming the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These groups are excellent leaving groups, readily displaced by a wide range of nucleophiles.[3]
Q3: I am observing a mixture of products when reacting with a nucleophile. How can I achieve selective monosubstitution at the C4/C6 position?
A3: Achieving selective monosubstitution on the dichloropyrimidine core can be challenging. Here are some strategies to improve selectivity:
-
Control Stoichiometry: Use of approximately one equivalent of the nucleophile can favor monosubstitution.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity for the more reactive C4/C6 position.
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can significantly influence the outcome. Screening different combinations is often necessary.
-
Protecting the Hydroxymethyl Group: The hydroxymethyl group could potentially interfere with the reaction. Protecting it as a silyl ether or another suitable protecting group may improve selectivity.[4][5][6]
Q4: Can I perform a Suzuki or other palladium-catalyzed cross-coupling reactions on this molecule?
A4: Yes, the chlorine atoms at the C4 and C6 positions are well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][7][8] These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. It is important to select the appropriate catalyst, ligand, base, and solvent system for the specific transformation.[7][9]
Q5: Should I protect the hydroxymethyl group before attempting reactions at the C4 and C6 positions?
A5: The necessity of protecting the hydroxymethyl group depends on the reaction conditions and the nucleophile or reagent being used.
-
Protection Recommended: If you are using strong bases or organometallic reagents that could deprotonate or react with the hydroxyl group, protection is highly recommended. Common protecting groups for alcohols include tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers.[4][10]
-
Protection May Not Be Necessary: For some nucleophilic aromatic substitution reactions with amines or thiols under milder basic conditions, protection may not be required. However, it is advisable to run a small-scale test reaction to check for potential side reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) at C4/C6
| Possible Cause | Suggested Solution |
| Insufficiently reactive nucleophile | Use a stronger nucleophile or consider adding an activating agent. For less reactive nucleophiles, increasing the reaction temperature may be necessary. |
| Inappropriate solvent or base | Screen a range of solvents (e.g., DMF, DMSO, NMP) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA). The choice of base can be critical for deprotonating the nucleophile without causing side reactions. |
| Reaction temperature is too low | Gradually increase the reaction temperature in increments of 10-20 °C. For some less reactive nucleophiles, reflux conditions may be required. |
| Steric hindrance | If the nucleophile is sterically bulky, higher temperatures and longer reaction times may be needed. Consider using a less hindered nucleophile if possible. |
Issue 2: Formation of Disubstituted Byproduct in SNAr at C4/C6
| Possible Cause | Suggested Solution |
| Excess nucleophile | Carefully control the stoichiometry of the nucleophile. Use 1.0-1.2 equivalents for monosubstitution. |
| High reaction temperature or prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired monosubstituted product is the major component. Consider lowering the reaction temperature. |
| Highly reactive nucleophile | For very reactive nucleophiles, consider performing the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly adding the nucleophile to the reaction mixture. |
Issue 3: Failure to Activate the Hydroxymethyl Group
| Possible Cause | Suggested Solution |
| Incomplete reaction with sulfonyl chloride (e.g., TsCl, MsCl) | Ensure anhydrous conditions, as moisture will quench the sulfonyl chloride. Use a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[3] |
| Decomposition of the sulfonylating agent | Use freshly opened or properly stored sulfonyl chloride. |
| Steric hindrance around the hydroxymethyl group | This is less likely for this substrate, but if issues persist, consider using a less bulky sulfonylating agent. |
Data Presentation
The following tables provide representative conditions for key transformations on dichloropyrimidine cores. Note: These are general conditions and may require optimization for this compound.
Table 1: Representative Conditions for Monosubstitution via SNAr
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Amine | K₂CO₃ or DIPEA | DMF or NMP | 80 - 140 | 60 - 90[11] |
| Thiol | K₂CO₃ or NaH | DMF or THF | 25 - 80 | 70 - 95 |
| Alcohol (as alkoxide) | NaH or K₂CO₃ | Corresponding Alcohol or THF | 25 - Reflux | 50 - 85[12] |
Table 2: Representative Conditions for Suzuki Cross-Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 70 - 95[9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 80 - 110 | 75 - 98[9] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF or Dioxane | 90 - 120 | 65 - 90 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine (1.1 eq.) and a base such as K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Activation of the Hydroxymethyl Group (Tosylation)
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.[3]
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.). If using DCM as the solvent, add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the reaction mixture.[3]
-
Reaction Execution: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with cold dilute HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylated product can often be used in the next step without further purification, or it can be purified by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of (4,6-Dichloropyrimidin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (4,6-Dichloropyrimidin-2-yl)methanol in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended catalyst systems for the Suzuki coupling of this compound?
A1: For the Suzuki coupling of heteroaryl chlorides, particularly dichloropyrimidines, several palladium-based catalyst systems have proven effective. A good starting point is the use of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), as it is a commercially available and frequently successful catalyst for such transformations.[1][2] Alternatively, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand are highly effective.[3][4] Sterically hindered and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to improve reaction efficiency, especially with less reactive aryl chlorides.[5][6]
Q2: Which chloro-position on the pyrimidine ring is expected to react first?
A2: In the Suzuki coupling of 2,4- and 4,6-dichloropyrimidines, the reaction typically occurs with a preference for the 4-position.[7][8] This regioselectivity is influenced by the electronic properties of the pyrimidine ring. Therefore, for this compound, mono-coupling is expected to predominantly yield the 4-aryl-6-chloro-2-(hydroxymethyl)pyrimidine derivative.
Q3: What are common side reactions to be aware of, and how can they be minimized?
A3: The most prevalent side reaction is the protodeboronation of the boronic acid, which can be exacerbated by elevated temperatures and the choice of base.[9] To mitigate this, it is advisable to use fresh, high-purity boronic acid and to carefully optimize the reaction temperature. Another common side reaction is the homo-coupling of the boronic acid. This can often be suppressed by ensuring an efficient oxidative addition and transmetalation, for instance, by using a slight excess of the dichloropyrimidine substrate.[9]
Q4: Can microwave irradiation be beneficial for this reaction?
A4: Yes, microwave-assisted Suzuki coupling can be highly advantageous. It often leads to a significant reduction in reaction times, sometimes to as little as 15 minutes, and can also improve reaction yields.[2][8] In some cases, microwave heating allows for the use of lower catalyst loadings, which is both cost-effective and reduces palladium contamination in the product.[2][8]
Troubleshooting Guide
Problem: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere as much as possible. For in situ catalyst generation, ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst like an XPhos Pd G4 palladacycle.[4] |
| Inappropriate Ligand | If using a simple palladium source like Pd(OAc)₂, the choice of ligand is critical. For heteroaryl chlorides, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition step.[5][6] |
| Incorrect Base or Solvent | The combination of base and solvent significantly impacts the reaction. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in combination with solvents like 1,4-dioxane/water, DMF, or toluene/ethanol/water.[1][7] The presence of water can be crucial for the activity of certain bases like K₃PO₄.[10] |
| Hydroxymethyl Group Interference | The free hydroxyl group on the methanol substituent might interfere with the catalyst or base. Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the coupling reaction. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time, leading to lower yields. Use freshly purchased or recrystallized boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
Problem: Formation of significant byproducts.
| Possible Cause | Suggested Solution |
| Protodeboronation | This is the hydrolysis of the boronic acid to the corresponding arene. Use anhydrous solvents where appropriate, and ensure the base is thoroughly dried if a non-aqueous system is used. Lowering the reaction temperature may also help.[9] |
| Homo-coupling | The coupling of two boronic acid molecules can be a significant byproduct. This is often a sign of slow transmetalation. Using a more electron-rich ligand or a different base/solvent system can sometimes improve the rate of the desired cross-coupling.[9] |
| Di-substitution | If the desired product is the mono-arylated pyrimidine, the formation of the di-arylated product can be an issue. Use a stoichiometric amount or a slight excess of the dichloropyrimidine relative to the boronic acid. Running the reaction at a lower temperature and for a shorter duration can also favor mono-substitution. |
Data Presentation: Catalyst System Comparison for Dichloropyrimidine Suzuki Coupling
The following table summarizes various catalyst systems and conditions reported for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 70-95 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [1] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 71-95 | 2,4-Dichloropyrimidine | [2] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 70 | 2,4-Dichloropyrimidine | [2] |
| Pd(OAc)₂ (0.25) | Ligand 1* | K₃PO₄ | Toluene | 100 | 71-96 | Heteroaryl Chlorides | [3] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF | THF | 50 | Moderate | Solid-supported chloropyrimidines | [11] |
*Ligand 1 refers to a specific monophosphine ligand detailed in the cited reference.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dichloropyrimidine Intermediate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with dichloropyrimidine intermediates during synthesis and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems and questions regarding the stability of dichloropyrimidines.
My dichloropyrimidine intermediate is changing color (e.g., turning yellow/brown). What is the cause and how can I prevent it?
A color change in your dichloropyrimidine intermediate often indicates degradation. This can be caused by several factors:
-
Exposure to Light: Dichloropyrimidines can be light-sensitive and may undergo photodegradation.
-
Oxidation: Exposure to air, especially in the presence of trace metals or other catalysts, can lead to oxidation of the pyrimidine ring or substituents.
-
Impurities: The presence of reactive impurities from the synthesis process can lead to side reactions and color formation over time.
Recommended Actions:
-
Storage: Store the material in an amber vial or a container protected from light.[1]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]
-
Purification: Ensure the intermediate is purified effectively to remove any residual reagents or catalysts from the synthesis.
I am observing unexpected peaks in my HPLC/LC-MS analysis of an aged sample. What could they be?
Unexpected peaks are typically degradation products. The most common degradation pathways for dichloropyrimidines are hydrolysis and oxidation.[1]
-
Hydrolysis Products: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This can lead to the formation of monochloro-hydroxypyrimidines or dihydroxypyrimidines. The rate of hydrolysis is generally faster under neutral to alkaline conditions.[1][3]
-
Oxidation Products: The pyrimidine ring can be oxidized, leading to various degradation products. The specific products will depend on the substituents present on the ring.
Recommended Actions:
-
Verify Storage Conditions: Check that the sample has been stored under the recommended conditions (cool, dry, protected from light).[1][4]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions for analysis fresh.[1]
-
Characterize Impurities: Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This will help in understanding the degradation pathway.[5]
My reaction yield is low, and I suspect my dichloropyrimidine starting material has degraded. How can I check its purity?
Low yields can be a result of using degraded starting material. To check the purity of your dichloropyrimidine intermediate, you can use the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products and allow for quantification of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable dichloropyrimidine derivatives and can help in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient quantities.
A summary of typical performance for these methods is provided in the table below.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
Note: The quantitative data is based on typical performance for analogous compounds.
I am getting a mixture of C2 and C4 substituted isomers in my reaction. How can I improve the regioselectivity?
Achieving high regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines is a common challenge. The chlorine at the C4 position is generally more reactive than at the C2 position.[4] However, several factors can influence this selectivity.[4][6]
Troubleshooting Poor Regioselectivity:
| Possible Cause | Suggested Solution(s) |
| Reaction conditions favor C2-substitution. | Systematically screen different solvents, bases, and temperatures. For example, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[4] |
| Steric hindrance near the C4 position. | Screen different solvents to potentially mitigate steric effects. If possible, modify the nucleophile to be less sterically demanding.[4] |
| The nucleophile has an inherent preference for the C2 position. | For aminations, consider a Pd-catalyzed approach, which often strongly favors the formation of the C4-substituted product.[4] |
| The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. | Carefully control the stoichiometry of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the stability of dichloropyrimidine intermediates.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8][9][10][11]
Objective: To investigate the degradation of a dichloropyrimidine intermediate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
Dichloropyrimidine intermediate
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC grade water, acetonitrile, and methanol
-
Validated HPLC system with a UV/PDA detector or an LC-MS system
Procedure:
A summary of recommended stress conditions is provided in the table below.
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 24 hours |
| Neutral Hydrolysis | Water at 60°C for up to 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours |
| Thermal Degradation | Solid sample at 80°C for up to 48 hours |
| Photostability | Solid sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Analytical Approach:
-
Prepare solutions of the dichloropyrimidine intermediate in the respective stress media.
-
Expose the samples to the conditions outlined in the table.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Assess the peak purity of the parent compound using a PDA detector or mass spectrometry to ensure no degradation products are co-eluting.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the dichloropyrimidine intermediate from all potential process impurities and degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Typical Operating Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at multiple wavelengths using a PDA detector to ensure all components are detected.
Method Development and Optimization:
-
Inject a mixture of the unstressed and stressed samples (from the forced degradation study) to ensure the method separates the parent peak from all degradation product peaks.
-
If co-elution is observed, adjust the mobile phase composition (e.g., pH, organic modifier), gradient slope, or column temperature to improve resolution.
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Logical Relationships
While dichloropyrimidine intermediates are not directly involved in biological signaling pathways, their stability is a critical factor that can impact the synthesis of biologically active molecules. The following diagram illustrates the logical relationship between stability issues and their impact on drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. atticusllc.com [atticusllc.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. jidps.com [jidps.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Reaction Conditions for Amination of (4,6-Dichloropyrimidin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amination of (4,6-dichloropyrimidin-2-yl)methanol. The information is presented in a user-friendly, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of this compound?
There are two primary methods for the amination of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This catalyst-free method involves reacting the dichloropyrimidine with an amine in the presence of a base, often at elevated temperatures. It is a common approach for the amination of electron-deficient heterocyclic compounds.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand and a base. It is particularly effective for less reactive amines or when milder reaction conditions are required.[1][3][4]
Q2: Which chlorine atom is more reactive in this compound?
In 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic attack than a chlorine at the C2 position.[2] The reactivity of each position on pyrimidine halides generally follows the order C4(6) > C2 » C5.[2] This preference is observed in both SNAr and palladium-catalyzed reactions.[2]
Q3: What are the common side reactions to be aware of during the amination of this compound?
Common side reactions include:
-
Di-substitution: Reaction of the amine at both the C4 and C6 positions, leading to the formation of a di-aminated product.
-
Hydrolysis or Solvolysis: If water or alcohol is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyrimidine or alkoxypyrimidine byproducts.[5]
-
Oligomerization: Particularly in palladium-catalyzed reactions, di-heteroarylation can occur, resulting in complex mixtures.[1]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the desired product.[1]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Mono-aminated Product
Q: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?
Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For SNAr reactions, higher temperatures (e.g., up to 140°C in DMF) may be necessary to drive the reaction to completion. For palladium-catalyzed reactions, a typical range is 80-120°C, but optimization may be required.[1] |
| Inappropriate Base | The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often used, though weaker bases can be effective with certain catalyst systems.[1] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, DavePhos) are often effective.[5][6] It is recommended to screen a variety of ligands to find the most suitable one for your system.[1] |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] Ensure the solvent is anhydrous to prevent hydrolysis side reactions.[5] |
| Poor Quality Reagents | Ensure the amine, solvent, and base are of high purity and anhydrous where necessary. For palladium-catalyzed reactions, the quality of the palladium precursor and ligand is critical for catalytic activity.[5] |
Issue 2: Formation of Multiple Side Products
Q: I am observing the formation of multiple side products. How can I minimize them?
The formation of side products is a common challenge. Here are some frequently observed side products and strategies to mitigate their formation.
| Side Product | Mitigation Strategy |
| Di-aminated Product | Carefully control the stoichiometry of the amine. Using a 1:1 or slightly greater than 1:1 ratio of amine to the dichloropyrimidine can favor mono-substitution. Lowering the reaction temperature may also improve selectivity. |
| Hydroxypyrimidine or Alkoxypyrimidine (from Hydrolysis/Solvolysis) | Use anhydrous solvents and reagents.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture. |
| Di-heteroarylation/Oligomerization (in Pd-catalyzed reactions) | Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[1][7] Adjusting the catalyst and ligand system can also help to control this side reaction.[1] |
Experimental Protocols
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific amines.
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140°C with vigorous stirring.[1][7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline and the choice of catalyst, ligand, and base may require optimization.
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[1]
-
Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]
-
Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[1]
-
Seal the tube and heat the reaction mixture to 80-120°C with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.[8]
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
Visualizations
Caption: General experimental workflows for SNAr and Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low or no product yield in amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of (4,6-Dichloropyrimidin-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal confirmation of a molecule's structure is a critical step in chemical synthesis and drug development. This guide provides a comparative analysis of the spectroscopic techniques used to verify the structure of (4,6-Dichloropyrimidin-2-yl)methanol. By examining predicted spectral data alongside data from structurally related analogs, researchers can confidently confirm the identity and purity of the target compound.
Introduction to Spectroscopic Techniques
A multi-faceted spectroscopic approach is essential for the comprehensive structural elucidation of organic molecules. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts, signal multiplicity, and integration are key parameters for mapping the molecular skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): MS determines the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.
Predicted and Comparative Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this guide presents predicted values for the target molecule and compares them with experimental data for the analogous compounds: 4,6-Dichloropyrimidine and 2-(Hydroxymethyl)pyrimidine. This comparison will highlight the expected influence of the dichloropyrimidine ring and the methanol substituent on the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparative Experimental Data
| Compound | Chemical Shift (δ) ppm (Signal) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~4.8 | Singlet | 2H | -CH₂- |
| ~7.5 | Singlet | 1H | Pyrimidine H-5 | |
| Variable (broad) | Singlet | 1H | -OH | |
| 4,6-Dichloropyrimidine | 8.82 | Singlet | 1H | Pyrimidine H-2 |
| 7.46 | Singlet | 1H | Pyrimidine H-5 | |
| 2-(Hydroxymethyl)pyrimidine | ~4.7 | Singlet | 2H | -CH₂- |
| 8.7 (d) | Doublet | 2H | Pyrimidine H-4, H-6 | |
| 7.2 (t) | Triplet | 1H | Pyrimidine H-5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Experimental Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~65 | -CH₂OH |
| ~118 | C-5 | |
| ~162 | C-4, C-6 | |
| ~170 | C-2 | |
| 4,6-Dichloropyrimidine | 152.4 | C-2 |
| 121.2 | C-5 | |
| 161.5 | C-4, C-6 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound and Comparative Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound (Predicted) | ||
| 3400-3200 | Broad, Medium | O-H stretch (alcohol) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1600-1550 | Medium-Strong | C=N stretch (pyrimidine ring) |
| 1450-1400 | Medium | C=C stretch (pyrimidine ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 850-750 | Strong | C-Cl stretch |
| 4,6-Dichloropyrimidine | ||
| ~1550 | Strong | C=N stretch |
| ~800 | Strong | C-Cl stretch |
| 2-(Hydroxymethyl)pyrimidine | ||
| 3400-3200 | Broad | O-H stretch |
| ~1580 | Strong | C=N stretch |
| ~1020 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 178/180/182 | Molecular ion (M⁺) peak with isotopic pattern for two chlorine atoms. |
| 149/151 | [M-CHO]⁺ |
| 113 | [M-CH₂OH-Cl]⁺ |
The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum, with relative intensities of approximately 9:6:1.
Experimental Protocols
Standard protocols for acquiring spectroscopic data are outlined below. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For ATR, a small amount of the solid is placed directly on the crystal. For the KBr method, the sample is ground with KBr powder and pressed into a thin pellet.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationships between different analytical techniques.
Caption: Workflow for synthesis, purification, and spectroscopic confirmation.
Caption: Relationship between spectroscopic techniques and structural information.
A Comparative Guide to Catalysts for Dichloropyrimidine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The two chlorine atoms on the pyrimidine ring offer distinct electronic and steric environments, making their selective substitution a key challenge and an area of intense research. This guide provides a comparative analysis of catalytic systems for various cross-coupling reactions of dichloropyrimidines, with a focus on palladium- and nickel-based catalysts. The information presented herein is supported by experimental data from recent literature, offering a valuable resource for optimizing existing synthetic routes and exploring new chemical space.
Catalytic Systems: A Comparative Overview
The choice of catalyst, ligand, and reaction conditions is paramount in controlling the regioselectivity and efficiency of dichloropyrimidine cross-coupling reactions. Generally, palladium catalysts are the most extensively studied and versatile for these transformations. However, nickel catalysts are emerging as a powerful alternative, particularly for certain transformations and for their potential to offer complementary selectivity.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are the most widely employed methods for the functionalization of dichloropyrimidines. The regioselectivity of these reactions is a critical aspect, with substitution typically occurring preferentially at the more electrophilic C4 position. However, recent studies have demonstrated that the choice of ligand can invert this conventional selectivity, providing access to the C2-substituted products.[1][2][3][4]
Nickel-Catalyzed Cross-Coupling
Nickel-based catalysts have shown promise for the selective monoarylation of dichloropyridines and are being explored for dichloropyrimidine couplings.[5][6] These systems can offer advantages in terms of cost and reactivity, particularly for challenging substrates. Ligand design is also crucial in nickel catalysis to control selectivity and prevent side reactions.[5][7]
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize quantitative data for various cross-coupling reactions of dichloropyrimidines, providing a direct comparison of catalyst performance under different conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of palladium catalyst and ligand significantly influences the regioselectivity and yield.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Product Yield (%) | C4:C2 Selectivity | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acids | 60-85 | Not Specified | [8] |
| Pd(PEPPSI)(IPr) (3 mol%) | IPr | Na₂CO₃ | Varies | 60-100 | ~12 | 2,4-dichloropyridines + Arylboronic acids | Moderate to Good | 2.5:1 to 10.4:1 | [9] |
| Pd(OAc)₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 18 | 2,5-dichloropyridine + Arylboronic acid | Good | C5 selective | [9][10] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | EtOH/Toluene/H₂O | 55 then 90 | 12 then 12 | 2,4-dichloropyrimidine + Arylboronic acids (one-pot double coupling) | Moderate to High | C4 then C2 | [11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl pyrimidines. The regioselectivity is highly dependent on the catalyst and the nature of the amine.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Product Yield (%) | C4:C2 Selectivity | Reference |
| Pd₂(dba)₃ / Ligand | Xantphos | NaOtBu | Toluene | Reflux | Not Specified | 2-amino-4-(pyridin-3-yl)pyrimidine + Aryl bromides | 27-82 | Not Applicable | [12] |
| Pd complex of 6-aryl-2,4-dichloropyrimidine | None | LiHMDS | THF | Not Specified | Not Specified | 6-aryl-2,4-dichloropyrimidine + Aliphatic secondary amines | High | Highly C4 selective | [13][14] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, leading to valuable alkynylpyrimidines. Catalyst and ligand choice can dictate the site of alkynylation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Product Yield (%) | C2 vs C8 Selectivity | Reference |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | Not Specified | Not Specified | Not Specified | 9-substituted-6-chloro-2,8-diiodopurines + Terminal alkynes | Good | C2 selective | [15][16] |
| Pd₂(dba)₃·CHCl₃ | Bidentate or electron-rich monodentate phosphine | Et₃N | Not Specified | Not Specified | Not Specified | 9-substituted-6-chloro-2,8-diiodopurines + Terminal alkynes | Good | C8 selective | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.
General Procedure for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[8]
To a Schlenk flask containing 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) was added 6 mL of 1,4-dioxane. The mixture was stirred under an inert atmosphere for 30 minutes at room temperature. Subsequently, the respective aryl/heteroaryl boronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled H₂O (1.5 mL) were added. The reaction mixture was then refluxed at 70–80 °C for 18–22 hours. After completion, the reaction was cooled to room temperature, and ethyl acetate was added. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.
General Procedure for One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine[11]
A mixture of 2,4-dichloropyrimidine (1.0 equiv), the first boronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a solvent mixture of ethanol, toluene, and water was heated to 55 °C for 12 hours. After cooling to room temperature, the second boronic acid (1.2 equiv) and additional K₂CO₃ (2.0 equiv) were added. The reaction mixture was then heated to 90 °C for another 12 hours. Upon completion, the reaction was worked up by partitioning between ethyl acetate and water. The organic layer was dried and concentrated, and the residue was purified by chromatography.
General Procedure for Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine[13][14]
A solution of the 6-aryl-2,4-dichloropyrimidine and a palladium catalyst (e.g., a complex formed from the oxidative addition of Pd with the dichloropyrimidine) in anhydrous THF is prepared in a dry Schlenk tube under an inert atmosphere. In a separate flask, the aliphatic secondary amine (1.1-1.2 equiv) is premixed with LiHMDS (1.0 M in THF, 1.1-1.2 equiv). This amine/base solution is then slowly added to the solution of the dichloropyrimidine and catalyst at room temperature. The reaction is stirred and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the cross-coupling of dichloropyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
Assessing the Purity of Synthesized (4,6-Dichloropyrimidin-2-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of (4,6-Dichloropyrimidin-2-yl)methanol, a key building block in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA) are objectively compared, supported by detailed experimental protocols and typical performance data.
Comparison of Analytical Method Performance
The selection of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Elemental Analysis (EA) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Absolute or relative quantification based on the integral of specific proton signals against a certified internal standard. | Determination of the mass fractions of C, H, N, and Cl. |
| Primary Application | Routine purity testing, separation of non-volatile impurities. | Analysis of volatile and semi-volatile impurities, structural confirmation of impurities. | Absolute purity determination, certification of reference materials, structural confirmation. | Confirmation of elemental composition and fundamental purity. |
| Linearity (R²) | > 0.999 | > 0.999 | Not directly applicable (primary method) | Not applicable |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.001 - 0.05% | ~0.1% | ~0.3% deviation from theoretical |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.005 - 0.15% | ~0.3% | Not applicable |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | Accepted deviation ±0.4% |
| Precision (% RSD) | < 2% | < 5% | < 1% | Dependent on instrumentation |
| Throughput | High | High | Low to Medium | Low |
| Complexity | Moderate | Moderate to High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity assessment. For this compound, a reversed-phase method is suitable.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., starting with 60% acetonitrile and increasing to 95% over 20 minutes). For mass spectrometry compatible methods, 0.1% formic acid can be added to both solvents.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.
Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.
-
If necessary, derivatization with a silylating agent can be performed to improve the volatility and thermal stability of the analyte and any polar impurities.[3]
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Chloroform-d).
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum and signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest).
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or more).
Sample Preparation:
-
Accurately weigh about 15-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Elemental Analysis (EA)
Elemental analysis is a fundamental technique to confirm the elemental composition of a synthesized compound.
Instrumentation:
-
CHN/S/X Elemental Analyzer.
Procedure:
-
A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified by a detector (e.g., thermal conductivity detector).
Data Analysis: The experimentally determined mass percentages of Carbon, Hydrogen, Nitrogen, and Chlorine are compared to the theoretical values calculated from the molecular formula of this compound (C₅H₄Cl₂N₂O). A deviation of less than or equal to ±0.4% is generally considered acceptable for a pure compound.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the general workflows for purity assessment using HPLC, GC-MS, and qNMR.
Caption: General workflow for HPLC purity analysis.
Caption: General workflow for GC-MS purity analysis.
Caption: General workflow for qNMR purity analysis.
Comparison with Alternatives
The purity of synthesized this compound can be compared against several benchmarks:
-
Commercially Available Reference Standard: A commercially available standard of known purity (e.g., ≥98%) can be used as a benchmark. The synthesized material should be analyzed alongside the reference standard using the same analytical method (e.g., HPLC or GC-MS) to compare the purity profiles.
-
Crude vs. Purified Product: A direct comparison of the purity profile of the crude reaction mixture with the final, purified product is essential to assess the effectiveness of the purification process (e.g., recrystallization or column chromatography). This comparison is typically performed using HPLC or TLC.
-
Alternative Synthetic Routes: If different synthetic routes are employed to produce this compound, a comparative purity analysis of the final products can help in selecting the most efficient and clean synthesis method. Each batch should be analyzed using a validated purity method to identify and quantify any route-specific impurities.
By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can confidently assess the purity of synthesized this compound, ensuring its suitability for subsequent research and development activities.
References
(4,6-Dichloropyrimidin-2-yl)methanol: A Comparative Guide for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, pyrimidine derivatives stand out for their versatile applications in medicinal chemistry. This guide provides a comprehensive comparison of (4,6-Dichloropyrimidin-2-yl)methanol and its alternatives, supported by experimental data and detailed protocols to inform synthetic strategies and drug discovery programs.
This compound is a functionalized pyrimidine derivative that holds potential as a key intermediate in the synthesis of various biologically active compounds. The presence of two reactive chlorine atoms at the 4 and 6 positions, combined with a hydroxymethyl group at the 2-position, offers multiple sites for chemical modification, making it an attractive scaffold for creating diverse molecular libraries. Its structural analogs and precursors, such as 4,6-dichloro-2-methylpyrimidine, are integral in the development of targeted therapies, particularly in oncology.
Comparative Landscape: Performance and Applications
The utility of this compound can be benchmarked against other pyrimidine-based building blocks, primarily other substituted dichloropyrimidines. The key differentiators lie in the nature of the substituent at the 2-position and its influence on the reactivity of the pyrimidine core and the overall biological activity of the resulting derivatives.
Pyrimidine derivatives are widely recognized for their broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The pyrimidine scaffold is a common feature in numerous FDA-approved drugs.
Anticancer Applications: EGFR Kinase Inhibitors
A significant area of application for pyrimidine derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for the treatment of non-small-cell lung cancer (NSCLC).[2][3] Many EGFR inhibitors feature a pyrimidine core that serves as a bioisostere for the purine ring of ATP, enabling competitive binding to the kinase domain.[3]
The introduction of various substituents on the pyrimidine ring allows for the fine-tuning of binding affinity and selectivity for different EGFR mutants. For instance, a new series of 5-trifluoromethylpyrimidine derivatives has demonstrated potent antitumor activities, with some compounds exhibiting IC50 values in the nanomolar range against EGFR kinase.[4]
Table 1: Comparative in vitro Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [5] |
| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [5] |
| Indazol-Pyrimidine | Compound 4a | MCF-7 (Breast) | 2.958 | [5] |
| 4,6-Disubstituted Pyrimidine | Compound 4d | MCF-7 (Breast) | 8.53 (µg/ml) | [5] |
| 4,6-Disubstituted Pyrimidine | Compound 5c | MCF-7 (Breast) | 9.74 (µg/ml) | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [5] |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | 3.56 | [6] |
| Pyrimidine-5-carbonitrile | Compound 10b | A549 (Lung) | 5.85 | [6] |
| Pyrimidine-5-carbonitrile | Compound 10b | MCF-7 (Breast) | 7.68 | [6] |
| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | 0.35 | [4] |
| 5-Trifluoromethylpyrimidine | Compound 9u | MCF-7 (Breast) | 3.24 | [4] |
| 5-Trifluoromethylpyrimidine | Compound 9u | PC-3 (Prostate) | 5.12 | [4] |
Antiviral Applications: Nucleoside Analogs
Pyrimidine derivatives are also crucial in the development of antiviral agents, particularly as nucleoside analogs that can inhibit viral replication.[7] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination. While no specific antiviral activity for this compound has been reported, its core structure is a key component of many antiviral compounds. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown inhibitory activity against herpes viruses and retroviruses.[8]
Experimental Protocols: Synthesis and Methodologies
A plausible and efficient synthetic route to this compound involves the directed lithiation of 4,6-dichloropyrimidine followed by reaction with formaldehyde. This approach leverages the reactivity of organolithium reagents to introduce the hydroxymethyl group at the C2 position of the pyrimidine ring.
Protocol 1: Synthesis of this compound via Lithiation
Materials:
-
4,6-Dichloropyrimidine
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or anhydrous formaldehyde gas
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 4,6-dichloropyrimidine in anhydrous THF in a flame-dried flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi or LDA in an appropriate solvent dropwise to the stirred solution. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation at the C2 position.
-
Reaction with Formaldehyde: Introduce anhydrous formaldehyde (either as a gas or from freshly cracked paraformaldehyde) to the reaction mixture at -78 °C. Allow the reaction to proceed at this temperature for a specified time.
-
Quenching: Slowly warm the reaction mixture to room temperature and then quench by the careful addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
A detailed protocol for safe lithiation reactions using organolithium reagents should be followed.[9][10]
Caption: Synthetic pathway to this compound.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases, such as EGFR, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
The development of EGFR inhibitors involves a series of experimental workflows to assess their efficacy and mechanism of action.
Caption: Experimental workflow for evaluating pyrimidine-based EGFR inhibitors.
References
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents | Semantic Scholar [semanticscholar.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Dichloropyrimidine Analogs
For researchers, scientists, and drug development professionals, the efficient synthesis of dichloropyrimidine analogs is a critical step in the discovery and production of novel therapeutics and other functional molecules. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide provides an objective comparison of the most common synthetic strategies for obtaining dichloropyrimidine analogs, supported by experimental data and cost considerations.
Two primary methodologies dominate the synthesis of dichloropyrimidines: the direct chlorination of dihydroxypyrimidine precursors and the diazotization of diaminopyrimidines followed by a Sandmeyer-type reaction. Each approach presents a unique set of advantages and disadvantages in terms of reagent cost, reaction conditions, yield, and safety.
Comparative Data of Primary Synthetic Routes
The following table summarizes the key quantitative parameters for the two main synthetic routes to dichloropyrimidine analogs. The data presented is a synthesis of information from various sources, including patents and peer-reviewed literature, to provide a comparative overview for process evaluation.
| Parameter | Route 1: Chlorination of Dihydroxypyrimidines | Route 2: Sandmeyer Reaction of Diaminopyrimidines |
| Starting Materials | 4,6-Dihydroxypyrimidine, Uracil, or analogs | 4,6-Diaminopyrimidine or analogs |
| Key Reagents | Phosphorus oxychloride (POCl₃), Organic bases (e.g., N,N-Dimethylaniline, Triethylamine), Solvents (e.g., 1,2-Dichloroethane) | Sodium nitrite (NaNO₂), Copper(I) chloride (CuCl), Hydrochloric acid (HCl) |
| Typical Yield | 64% - 95%[1] | Data for dichloropyrimidines is less reported, but generally moderate for aryl halides. |
| Reaction Temperature | 60°C - 130°C[1] | 0°C - 5°C (diazotization), elevated temperatures for Sandmeyer reaction. |
| Reaction Time | 2 - 14 hours | Diazotization is typically rapid, followed by the Sandmeyer reaction which can vary. |
| Estimated Reagent Cost | Moderate to High (driven by POCl₃ and organic bases) | Low to Moderate (driven by copper catalyst and nitrite) |
| Key Advantages | High yields, well-established, versatile for various dihydroxy- precursors. | Milder initial reaction conditions, avoids large excess of hazardous POCl₃. |
| Key Disadvantages | Harsh reagents (POCl₃ is highly corrosive and water-reactive), often requires high temperatures, significant waste generation. | Diazonium intermediates can be unstable, potential for side reactions, less documented for dichloropyrimidines. |
Experimental Protocols
Route 1: Chlorination of 4,6-Dihydroxypyrimidine using Phosphorus Oxychloride
This method is a widely employed industrial process for the synthesis of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (Hünig's base)
-
Phosphorus pentachloride (PCl₅)
-
Methylcyclohexane
Procedure:
-
To phosphorus oxychloride (15.2 g, 99 mmol), add 4,6-dihydroxypyrimidine (5 g, 45 mmol) with stirring under a nitrogen atmosphere.
-
Heat the slurry to 65°C and add N,N-diisopropylethylamine (11.6 g, 90 mmol) dropwise, maintaining the temperature below 80°C.
-
After complete addition, heat the reaction mixture to 80°C for 90 minutes.
-
Add phosphorus pentachloride (18.7 g, 90 mmol) in one portion and stir the mixture for 30 minutes at 80°C.
-
To the reaction mixture, add another portion of 4,6-dihydroxypyrimidine (20 g, 180 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (46.5 g, 360 mmol).
-
Upon completion of the addition, stir the reaction mixture at 80°C for an additional 90 minutes.
-
Extract the hot reaction mixture with methylcyclohexane (3 x 300 g) at 80°C.
-
Combine the extracts and remove the solvent under reduced pressure to yield 4,6-dichloropyrimidine.
Route 2: Sandmeyer Reaction of Diaminopyrimidine (General Protocol)
While specific examples for dichloropyrimidine synthesis are less common in the literature, a general procedure for a Sandmeyer reaction on an aromatic amine is as follows. This would need to be adapted and optimized for diaminopyrimidine.
Materials:
-
4,6-Diaminopyrimidine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Dissolve 4,6-diaminopyrimidine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C with vigorous stirring. The completion of diazotization can be checked with starch-iodide paper.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dichloropyrimidine.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Synthetic Workflows
To better understand the logical flow of these synthetic routes, the following diagrams illustrate the key steps and relationships.
Caption: Workflow for the chlorination of 4,6-dihydroxypyrimidine.
Caption: General workflow for the Sandmeyer synthesis of 4,6-dichloropyrimidine.
Cost-Benefit Analysis and Future Outlook
Route 1: Chlorination with POCl₃
-
Benefits: This is a well-established and high-yielding method. Its robustness and scalability make it attractive for industrial production.
-
Costs and Risks: The primary drawbacks are the cost and hazards associated with phosphorus oxychloride. POCl₃ is highly corrosive, reacts violently with water, and requires specialized handling and disposal procedures, adding to the overall process cost. The use of organic bases and chlorinated solvents also contributes to the cost and environmental concerns.
Route 2: Sandmeyer Reaction
-
Benefits: This route avoids the use of large quantities of POCl₃ and can be performed under milder initial conditions. The reagents are generally less expensive.
-
Costs and Risks: The main challenge is the potential instability of the diazonium salt intermediate, which requires careful temperature control. The application of this reaction to diaminopyrimidines is not as well-documented as the POCl₃ route, potentially requiring significant process development and optimization. Yields may also be lower compared to the chlorination method.
Green Chemistry Alternatives
The development of greener synthetic routes for dichloropyrimidine analogs is an area of active research. These efforts are focused on replacing hazardous reagents and solvents. Some potential avenues include:
-
Alternative Chlorinating Agents: The use of less hazardous chlorinating agents, such as thionyl chloride in the presence of a catalyst, is being explored. One patented method describes the use of thionyl chloride with a chlorination catalyst in dichloroethane, which may offer a safer alternative to POCl₃[2].
-
Catalytic Methods: The development of catalytic methods that can directly convert dihydroxypyrimidines to dichloropyrimidines without the need for stoichiometric amounts of harsh reagents would be a significant advancement.
-
Solvent-Free or Greener Solvents: Microwave-assisted synthesis and reactions in ionic liquids or other green solvents are being investigated for various pyrimidine derivatives and could potentially be adapted for dichloropyrimidine synthesis to reduce the reliance on volatile organic compounds[3].
The choice between the chlorination of dihydroxypyrimidines and the Sandmeyer reaction of diaminopyrimidines for the synthesis of dichloropyrimidine analogs depends on a variety of factors, including the scale of production, available equipment, and cost considerations. While the POCl₃ method is currently more established and generally provides higher yields, the Sandmeyer reaction offers a potentially safer and more cost-effective alternative, particularly if the challenges associated with diazonium salt stability and reaction optimization can be addressed. For researchers and drug development professionals, a thorough evaluation of these factors is essential for selecting the most appropriate synthetic strategy. The future of dichloropyrimidine synthesis will likely involve the adoption of greener and more sustainable technologies that minimize environmental impact without compromising efficiency and cost-effectiveness.
References
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyrimidine Cores
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in the architecture of many therapeutic agents, serving as a privileged scaffold in the design of protein kinase inhibitors.[1][2] Its structural versatility allows for the development of compounds that can effectively compete with ATP in the kinase active site, leading to the inhibition of signaling pathways implicated in diseases like cancer.[3][4] This guide provides an objective comparison of the efficacy of kinase inhibitors derived from distinct pyrimidine cores, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Key Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine ring can be modified or fused with other rings to create a variety of scaffolds, each with unique properties that influence binding affinity and selectivity.[2][3] Key examples include the aminopyrimidine, diaminopyrimidine, and the fused pyrazolopyrimidine systems. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a bioisostere of adenine and effectively mimics the hinge region binding interactions of ATP within the kinase domain.[3][4]
Data Presentation: Comparative Efficacy of Pyrimidine-Based Inhibitors
The following tables summarize the biochemical and cellular potencies of selected kinase inhibitors categorized by their pyrimidine core and target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater efficacy.[1]
Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation inhibitor with a pyrimidine core, shows superior efficacy against mutant forms of EGFR compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1]
| Parameter | Osimertinib (Pyrimidine Core) | Erlotinib (Quinazoline Core) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources.[1] |
Table 2: Bruton's Tyrosine Kinase (BTK) Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is central to the structure of Ibrutinib and its derivatives, which are potent BTK inhibitors.[3]
| Compound | Pyrimidine Core | Target Kinase | Biochemical IC50 |
| Ibrutinib (3) | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 nM (approx.) |
| Compound 11 | Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 nM |
| Compound 12 | Pyrazolo[3,4-d]pyrimidine | BTK | 4.2 nM |
| Data compiled from studies on BTK inhibitors.[3] |
Table 3: Focal Adhesion Kinase (FAK) Inhibitors
Novel diaminopyrimidine derivatives have been developed as potent FAK inhibitors, showing strong anti-proliferative activity in cancer cell lines with high FAK expression.[5]
| Compound | Pyrimidine Core | Target Kinase | Biochemical IC50 | Cellular IC50 (A549 cells) | Cellular IC50 (MDA-MB-231 cells) |
| TAE-226 | Aminopyrimidine | FAK | - | >0.13 µM | >0.094 µM |
| Compound A12 | Diaminopyrimidine | FAK | 6-32 nM (range for series) | 130 nM | 94 nM |
| Data compiled from a study on diaminopyrimidine derivatives.[5] |
Table 4: Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
Starting from a known inhibitor, a series of 2,4-diaminopyrimidine derivatives were synthesized, leading to the identification of compound 22 as a potent and selective CDK7 inhibitor.[6]
| Compound | Pyrimidine Core | Target Kinase | Biochemical IC50 | Cellular IC50 (MV4-11 cells) |
| BTX-A51 | (Reference) | CDK7 | 272.30 nM | ~208.1 nM |
| Compound 22 | 2,4-Diaminopyrimidine | CDK7 | 7.21 nM | 208.1 nM |
| Data compiled from a study on CDK7 inhibitors.[6] |
Signaling Pathway Visualization: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7][8] Pyrimidine-based inhibitors block the kinase activity of EGFR, thereby inhibiting these oncogenic signals.[8]
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on robust and reproducible experimental methods.[9] Both biochemical and cell-based assays are critical for a comprehensive evaluation.[10][11]
General Experimental Workflow
The process of comparing kinase inhibitors typically involves a multi-stage approach, from initial biochemical screening to validation in cellular and in vivo models.[11]
Protocol 1: Biochemical Kinase Assay (IC50 Determination)
This protocol provides a direct measure of an inhibitor's potency against a purified enzyme.[9] The ADP-Glo™ Kinase Assay is a common luminescent method that measures kinase activity by quantifying the amount of ADP produced.[7]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., in DMSO). Prepare a master mix containing the target kinase enzyme and the appropriate substrate in kinase assay buffer.[9]
-
Inhibitor Pre-incubation: Add 20 µL of the enzyme/substrate master mix to each well of a 384-well plate. Add the serially diluted inhibitor to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[9]
-
Kinase Reaction Initiation: Initiate the reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be near the Km value for the kinase. Incubate the plate at 30°C for 60 minutes.[7][9]
-
Signal Detection: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP. After a 40-minute incubation, add 50 µL of Kinase Detection Reagent to convert the ADP produced to ATP, which generates a luminescent signal via a luciferase reaction.[7]
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[9]
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This protocol assesses the inhibitor's effect on the proliferation and viability of cancer cells.[12]
-
Cell Plating: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1,000-10,000 cells/well and incubate at 37°C in a 5% CO₂ incubator until the cells adhere.[12]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor or a vehicle control (e.g., DMSO). Incubate for 72 hours.[7]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[7][12]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[9]
Protocol 3: Western Blot for Downstream Signaling Inhibition
This protocol is used to confirm that the inhibitor blocks the intended signaling pathway in a cellular context by assessing the phosphorylation status of downstream proteins.[7]
-
Cell Treatment and Lysis: Culture cells (e.g., GIST-T1) to 70-80% confluency and treat with various concentrations of the inhibitor for 2-4 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA) and incubate with a primary antibody against the phosphorylated target protein (e.g., anti-phospho-c-Kit). Wash the membrane and incubate with an HRP-conjugated secondary antibody.[7]
-
Detection and Re-probing: Visualize the protein bands using a chemiluminescent substrate and an imaging system. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of (4,6-Dichloropyrimidin-2-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (4,6-Dichloropyrimidin-2-yl)methanol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear chemically resistant gloves, safety goggles or a face shield, and a laboratory coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and collect it into a designated, sealed container for hazardous waste.[3] Do not allow the chemical to enter drains or waterways.[3]
Hazard Summary
The primary hazards associated with this compound are summarized in the table below. This information is critical for understanding the risks and ensuring safe handling during the disposal process.
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor.[4] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[4] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4] | Avoid direct contact and inhalation. Use appropriate PPE and work in a well-ventilated area.[1] |
| Organ Damage | Causes damage to organs, specifically the eyes and central nervous system. | Handle with care and use appropriate PPE to prevent exposure. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Prevent release into the environment. Do not dispose of down the drain or in regular trash.[3][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the necessary procedures for its safe and compliant disposal.
Waste Segregation and Collection
Proper segregation is the first step in compliant hazardous waste disposal.
-
This compound should be classified as a halogenated organic waste .[6][7]
-
Collect all waste containing this compound, including pure substance, contaminated solutions, and rinsates, in a designated hazardous waste container.
-
Do not mix with non-halogenated, acidic, or other incompatible waste streams.[2][3]
Container Labeling
Accurate and clear labeling is mandatory for hazardous waste containers.[8]
-
The container must be clearly marked with the words "Hazardous Waste ".[2][3][8]
-
The full chemical name, "this compound" , must be written out. Do not use abbreviations or chemical formulas.[3][8]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[3]
-
Indicate the date when waste was first added to the container.[8]
Storage Pending Disposal
Proper storage of hazardous waste is essential to prevent accidents and ensure safety.
-
Use a chemically compatible, leak-proof container with a secure cap.[3]
-
Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area.[9]
-
Ensure secondary containment is in place to capture any potential leaks.[2]
Final Disposal
The final disposal of this compound must be conducted through an approved waste disposal facility.
-
Never dispose of this chemical down the drain or in the regular trash.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3]
-
The waste will be transported to a licensed facility for proper treatment, which for halogenated organic compounds, often involves high-temperature incineration.[9][10]
Experimental Workflow: Disposal of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. uakron.edu [uakron.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ptb.de [ptb.de]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Logistics for Handling (4,6-Dichloropyrimidin-2-yl)methanol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of (4,6-Dichloropyrimidin-2-yl)methanol, including operational procedures and disposal plans, to ensure a safe laboratory environment.
Hazard Summary
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is critical to minimize exposure and ensure personal safety. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consider double-gloving.[2][3][4] | Prevents skin contact and absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant coveralls.[3][5] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3][6] | Protects the respiratory system from inhalation of harmful dust or vapors. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear.[5] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safe handling.
-
Preparation:
-
Handling:
-
Perform all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Avoid the formation of dust and aerosols.[5]
-
Keep the container tightly closed when not in use.[7]
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.
-
Segregate all waste containing this compound for proper disposal.[8]
-
Wash hands thoroughly after handling.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[9]
-
Waste Segregation and Storage:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[8]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.[8]
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste.[8][10]
-
Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.[9]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[9]
-
The storage area should be designated for hazardous waste and have secondary containment.[8]
-
-
Final Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. fishersci.com [fishersci.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. mtu.edu [mtu.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
